(7-fluoro-1H-indol-3-yl)methanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
(7-fluoro-1H-indol-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN2/c10-8-3-1-2-7-6(4-11)5-12-9(7)8/h1-3,5,12H,4,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDFJOQICBUCVSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)NC=C2CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90651646 | |
| Record name | 1-(7-Fluoro-1H-indol-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90651646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887582-26-5 | |
| Record name | 7-Fluoro-1H-indole-3-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=887582-26-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(7-Fluoro-1H-indol-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90651646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: Strategic Fluorination in Tryptamine Scaffolds
An In-Depth Technical Guide to the Mechanism of Action of Fluorinated Tryptamines
Tryptamines, a class of monoamine alkaloids, feature a core indole structure that renders them structurally analogous to the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT). This mimicry allows them to interact with a wide array of serotonin receptors, eliciting a range of physiological and psychoactive effects. The introduction of fluorine atoms into the tryptamine scaffold is a strategic medicinal chemistry approach used to modulate their pharmacological properties. Fluorine's unique characteristics—high electronegativity, small atomic size, and its ability to form strong carbon-fluorine bonds—can significantly alter a molecule's metabolic stability, lipophilicity, and receptor binding interactions.[1] This guide provides a detailed exploration of the mechanism of action of fluorinated tryptamines, focusing on their receptor interactions, structure-activity relationships, and the downstream signaling cascades they initiate.
Core Pharmacodynamics: A Tale of Two Receptors
The primary mechanism of action for tryptamines, including their fluorinated analogues, involves direct interaction with serotonin receptors. While the tryptamine scaffold can engage multiple 5-HT receptor subtypes, the psychoactive and therapeutic effects are predominantly mediated by the interplay between the 5-HT₂A and 5-HT₁A receptors.
-
5-HT₂A Receptor (5-HT₂AR): This Gq-protein coupled receptor is the principal target responsible for the classic psychedelic effects of tryptamines.[2][3] Activation initiates a signaling cascade leading to neuronal excitation and altered sensory perception.
-
5-HT₁A Receptor (5-HT₁AR): This Gi-protein coupled receptor is primarily inhibitory. Its activation is associated with anxiolytic and antidepressant effects.[3]
A key finding in the study of fluorinated tryptamines is that the modification often has a differential impact on these two key receptors. While fluorination generally has little effect on the binding affinity or intrinsic activity at 5-HT₂A receptors, it can significantly modulate affinity and functional potency at the 5-HT₁A receptor, thereby altering the compound's overall pharmacological profile.[4][5][6]
Structure-Activity Relationships (SAR): The Decisive Role of Fluorine Placement
The position of the fluorine atom on the indole ring is a critical determinant of a tryptamine's receptor binding profile and functional activity. This positional variance allows for the fine-tuning of a compound's selectivity and efficacy.
Positional Impact on Receptor Affinity
-
6-Position Fluorination: Early research into fluorinated tryptamines investigated 6-fluoro-N,N-diethyltryptamine (6-fluoro-DET). This compound was found to be behaviorally inactive as a hallucinogen in humans, a finding that spurred deeper investigation into the SAR of this class.[4][7] Studies revealed that fluorination at the 6-position can decrease binding affinity for the 5-HT₁A receptor and may alter the metabolic pathway of the compound, potentially preventing the formation of active metabolites.[1][7]
-
4-Position Fluorination: In stark contrast, fluorination at the 4-position, particularly when combined with a 5-methoxy group (e.g., 4-fluoro-5-methoxy-DMT), leads to a remarkable increase in affinity and functional potency at the 5-HT₁A receptor.[1][5][6] This specific substitution pattern can produce compounds with high 5-HT₁A agonist activity, sometimes exceeding that of standard agonists like 8-OH-DPAT.[1][6][8] This finding highlights a potential pathway for designing potent and selective 5-HT₁A agonists for therapeutic use.[3] The enhanced affinity may be due to the fluorine atom acting as a hydrogen bond acceptor, forming a favorable interaction with a hydrogen bond donor within the 5-HT₁A receptor's binding pocket.[1][5]
-
5-Position Fluorination: Studies on 5-fluorotryptamine have shown that it acts as a partial agonist at 5-HT₃ receptors, indicating that fluorination at this position can expand the receptor activity profile of the tryptamine scaffold.[9]
Pharmacological Data Summary
The following table summarizes the effects of fluorination on the receptor binding affinities and functional potencies of representative tryptamines.
| Compound | Parent Compound | Fluorine Position | 5-HT₂A Ki (nM) | 5-HT₁A Ki (nM) | In Vivo Potency (ED₅₀, µmol/kg) | Primary Observation |
| 6-Fluoro-DET | DET | 6 | ~ Unchanged | Decreased | Abolished (LSD-discrimination) | Loss of hallucinogen-like activity.[4][5] |
| 4-Fluoro-5-MeO-DMT | 5-MeO-DMT | 4 | ~ Unchanged | 0.23 | 0.17 (LY293284-discrimination) | Markedly enhanced 5-HT₁A affinity and potency.[5][6] |
| 6-Fluoro-Psilocin | Psilocin | 6 | ~ Unchanged | Decreased | Attenuated (LSD-discrimination) | Reduced hallucinogen-like activity.[1] |
Ki values represent binding affinity (lower is higher); ED₅₀ values represent in vivo potency (lower is more potent). Data compiled from multiple sources.[1][5][6]
Downstream Signaling Pathways
The binding of a fluorinated tryptamine to its target receptor initiates a cascade of intracellular events that ultimately produce a physiological response. The specific pathway depends on the G-protein to which the receptor is coupled.
5-HT₂A Receptor: The Gq Pathway
Activation of the 5-HT₂A receptor by a tryptamine agonist leads to the coupling of the Gq alpha subunit. This activates Phospholipase C (PLC), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm to stimulate the release of calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). This cascade results in neuronal depolarization and is central to the hallucinogenic effects of these compounds.
5-HT₁A Receptor: The Gi Pathway
Conversely, activation of the 5-HT₁A receptor leads to the coupling of the inhibitory Gi alpha subunit. This has two primary effects: it directly inhibits the enzyme Adenylyl Cyclase, which reduces the production of cyclic AMP (cAMP), and its beta-gamma subunit can open G-protein-gated inwardly rectifying potassium (GIRK) channels. The combined effect is a hyperpolarization of the neuron, leading to an inhibitory or modulatory effect on neurotransmission.
Methodologies for Elucidating Mechanism of Action
A combination of in vitro and in vivo techniques is essential for fully characterizing the mechanism of action of novel fluorinated tryptamines.
In Vitro Assays: Receptor Binding and Functional Activity
1. Radioligand Competition Assay Protocol (for Affinity): This assay determines a compound's affinity (Ki) for a specific receptor by measuring how effectively it competes with a known high-affinity radiolabeled ligand.
-
Step 1: Preparation. Cell membranes expressing the receptor of interest (e.g., 5-HT₁A) are prepared from cell cultures or animal brain tissue.
-
Step 2: Incubation. Membranes are incubated in a buffer solution with a fixed concentration of a radiolabeled ligand (e.g., [³H]8-OH-DPAT for 5-HT₁A) and varying concentrations of the unlabeled test compound (the fluorinated tryptamine).
-
Step 3: Separation. The reaction is terminated, and bound radioligand is separated from unbound radioligand via rapid filtration through glass fiber filters.
-
Step 4: Quantification. The radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Step 5: Analysis. The data are plotted as a competition curve (percent specific binding vs. log of test compound concentration). The IC₅₀ (concentration of test compound that inhibits 50% of specific binding) is calculated and converted to a Ki value using the Cheng-Prusoff equation.
2. Functional Assay (e.g., cAMP Assay for Potency): This assay measures the functional consequence of receptor binding, determining whether a compound is an agonist, antagonist, or partial agonist, and its potency (EC₅₀).
-
Step 1: Cell Culture. Use a cell line stably expressing the receptor of interest (e.g., 5-HT₁A).
-
Step 2: Stimulation. Treat the cells with varying concentrations of the fluorinated tryptamine.
-
Step 3: Lysis. After incubation, lyse the cells to release intracellular contents.
-
Step 4: cAMP Measurement. Quantify the level of cAMP using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA).
-
Step 5: Analysis. Plot the cAMP levels against the log of the agonist concentration to generate a dose-response curve and determine the EC₅₀ and maximum effect (Emax).
In Vivo Assays: Behavioral Pharmacology
Drug Discrimination Paradigm: This is a highly specific in vivo procedure to assess the subjective effects of a compound in animals, often used to determine if a test drug has effects similar to a known drug (e.g., a hallucinogen or a 5-HT₁A agonist).[5][6]
-
Step 1: Training. Rats are trained to press one of two levers in an operant chamber to receive a food reward. They are trained to associate the subjective effects of a specific drug (e.g., the 5-HT₁A agonist LY293284) with one lever (the "drug" lever) and the effects of a saline injection with the other lever (the "vehicle" lever).
-
Step 2: Testing. Once trained, the animals are administered various doses of the novel fluorinated tryptamine.
-
Step 3: Observation. The percentage of responses made on the drug-appropriate lever is recorded.
-
Step 4: Analysis. If the animal predominantly presses the "drug" lever, the test compound is said to "fully substitute" for the training drug, indicating a similar mechanism of action. The dose at which the animal makes 50% of its responses on the drug lever is the ED₅₀.
Conclusion and Future Perspectives
The incorporation of fluorine into the tryptamine scaffold is a powerful strategy for modulating pharmacological activity. The key takeaway is that the position of fluorination dictates the compound's receptor interaction profile, particularly the balance of activity between the 5-HT₂A and 5-HT₁A receptors. While fluorination often attenuates or has little effect on 5-HT₂A-mediated hallucinogenic potential, specific substitution patterns, such as at the 4-position, can dramatically enhance 5-HT₁A receptor affinity and agonist potency.[8]
This opens promising avenues for drug development. By leveraging the structure-activity relationships of fluorinated tryptamines, it is possible to design novel compounds with tailored selectivity. For instance, the 4-fluoro-5-methoxy-DMT scaffold serves as an excellent starting point for developing highly potent and selective 5-HT₁A agonists, which could have therapeutic applications as non-psychedelic anxiolytics or antidepressants. Further research integrating computational modeling with empirical testing will continue to refine our understanding and unlock the full potential of these fascinating molecules.
References
-
Blair, J. B., Kurrasch-Orbaugh, D., Marona-Lewicka, D., Cumbay, M. G., Watts, V. J., Barker, E. L., & Nichols, D. E. (2000). Effect of ring fluorination on the pharmacology of hallucinogenic tryptamines. Journal of Medicinal Chemistry, 43(24), 4701–4710. [Link]
-
Blair, J. B., Kurrasch-Orbaugh, D., Marona-Lewicka, D., Cumbay, M. G., Watts, V. J., Barker, E. L., & Nichols, D. E. (2000). Effect of Ring Fluorination on the Pharmacology of Hallucinogenic Tryptamines. ACS Publications. [Link]
-
Tryptamine. (n.d.). In Wikipedia. Retrieved January 28, 2026, from [Link]
-
Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation. (2025, October 17). ResearchGate. [Link]
-
Thompson, A. J., & Lummis, S. C. R. (2008). 5-Fluorotryptamine is a partial agonist at 5-HT3 receptors, and reveals that size and electronegativity at the 5 position of tryptamine are critical for efficient receptor function. British Journal of Pharmacology, 154(6), 1267–1274. [Link]
-
Riba, J., Valle, M., Sampedro, F., Rodriguez-Pujadas, A., & Mena, F. (2021). The Effects of Tryptamine Psychedelics in the Brain: A meta-Analysis of Functional and Review of Molecular Imaging Studies. Frontiers in Neuroscience, 15, 727899. [Link]
-
The Effects of Tryptamine Psychedelics in the Brain: A meta-Analysis of Functional and Review of Molecular Imaging Studies. (2021, September 28). Frontiers. [Link]
-
Kalinec, G., & Szara, S. (1963). Synthesis and Pharmacological Activity of Fluorinated Tryptamine Derivatives. Journal of Medicinal Chemistry, 6(3), 337-341. [Link]
-
Blair, J. B., et al. (2000). Effect of ring fluorination on the pharmacology of hallucinogenic tryptamines. SciSpace. [Link]
-
Laban, U., Kurrasch-Orbaugh, D., Marona-Lewicka, D., & Nichols, D. E. (2001). A novel fluorinated tryptamine with highly potent serotonin 5-HT1A receptor agonist properties. ResearchGate. [Link]
-
Blair, J. B. (1997). Synthesis and pharmacological evaluation of fluorinated hallucinogenic tryptamine analogs and thienopyrrole bioisosteres of N,N-dimethyltryptamine. Purdue e-Pubs. [Link]
-
Blair, J. B., Kurrasch-Orbaugh, D., Marona-Lewicka, D., Cumbay, M. G., Watts, V. J., Barker, E. L., & Nichols, D. E. (2000). Effect of ring fluorination on the pharmacology of hallucinogenic tryptamines. PubMed. [Link]
-
Entactogen. (n.d.). In Wikipedia. Retrieved January 28, 2026, from [Link]
-
Riba, J., et al. (2021). The Effects of Tryptamine Psychedelics in the Brain: A meta-Analysis of Functional and Review of Molecular Imaging Studies. National Institutes of Health. [Link]
-
Kalinec, G., & Szara, S. (1963). Synthesis and Pharmacological Activity of Fluorinated Tryptamine Derivatives. ACS Publications. [Link]
-
Synthesis and Pharmacological Activity of Fluorinated Tryptamine Derivatives. (n.d.). ACS Publications. [Link]
-
The Effects of Tryptamine Psychedelics in the Brain: A meta-Analysis of Functional and Review of Molecular Imaging Studies. (2025, August 7). ResearchGate. [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. Frontiers | The Effects of Tryptamine Psychedelics in the Brain: A meta-Analysis of Functional and Review of Molecular Imaging Studies [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Effect of ring fluorination on the pharmacology of hallucinogenic tryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
- 8. "Synthesis and pharmacological evaluation of fluorinated hallucinogenic" by Joseph Bernard Blair [docs.lib.purdue.edu]
- 9. 5-Fluorotryptamine is a partial agonist at 5-HT3 receptors, and reveals that size and electronegativity at the 5 position of tryptamine are critical for efficient receptor function - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to the Synthesis of Novel 7-Fluoroindole Compounds: Strategies, Mechanisms, and Protocols
Abstract
The 7-fluoroindole scaffold is a privileged pharmacophore, integral to the development of novel therapeutics, particularly in neuroscience and infectious diseases. The strategic introduction of a fluorine atom at the 7-position of the indole ring can significantly modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, thereby enhancing its drug-like characteristics. This guide provides an in-depth exploration of the primary synthetic pathways to 7-fluoroindole and its derivatives. We will dissect classical methodologies, including the Fischer and Leimgruber-Batcho indole syntheses, and contrast them with modern transition-metal-catalyzed strategies. The focus will be on the underlying reaction mechanisms, the rationale behind procedural choices, and detailed, field-tested protocols. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this valuable heterocyclic motif in their work.
The Strategic Importance of the 7-Fluoroindole Moiety
The indole ring system is a cornerstone of medicinal chemistry, found in a vast array of natural products and synthetic drugs.[1][2] The introduction of fluorine, the most electronegative element, into this scaffold is a well-established strategy for optimizing molecular properties. Specifically, placing a fluorine atom at the C-7 position can have profound effects:
-
Metabolic Stability: The C-F bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes, which can prolong the in-vivo half-life of a drug candidate.
-
Lipophilicity and Permeability: Fluorine substitution increases lipophilicity, which can enhance a compound's ability to cross cellular membranes, including the blood-brain barrier. This is particularly relevant for developing novel antidepressants and antipsychotics.[3][4]
-
Receptor Binding Affinity: The electronic perturbations caused by the fluorine atom can alter the hydrogen-bonding capabilities and overall electronic profile of the indole ring, potentially leading to stronger and more selective interactions with biological targets like serotonin receptors.[3][4]
-
Antivirulence Properties: Recent studies have identified 7-fluoroindole as a potent inhibitor of biofilm formation and quorum sensing in pathogens like Pseudomonas aeruginosa, presenting a novel therapeutic avenue that circumvents traditional antibiotic resistance mechanisms.[5][6]
Given these advantages, the development of efficient and versatile synthetic routes to access novel 7-fluoroindole compounds is of paramount importance.
Classical Synthesis Pathways
The foundational methods for indole synthesis remain highly relevant for producing 7-fluoroindoles, often serving as reliable, scalable routes.
The Fischer Indole Synthesis
First reported in 1883, the Fischer indole synthesis is a robust method involving the acid-catalyzed cyclization of an arylhydrazone.[7][8] The key to synthesizing a 7-fluoroindole via this route is the use of a correspondingly substituted arylhydrazine, namely (2-fluoro-phenyl)hydrazine.
Causality and Mechanism: The reaction is typically driven by heat and a Brønsted or Lewis acid catalyst (e.g., ZnCl₂, polyphosphoric acid).[7] The mechanism proceeds through several critical steps:
-
Hydrazone Formation: Condensation of (2-fluoro-phenyl)hydrazine with a suitable ketone or aldehyde.
-
Tautomerization: The hydrazone tautomerizes to its enamine form.
-
[3][3]-Sigmatropic Rearrangement: This is the key bond-forming step, where a new C-C bond is created.
-
Aromatization & Cyclization: The intermediate rearomatizes, followed by an intramolecular nucleophilic attack to form the five-membered ring.
-
Ammonia Elimination: The final step involves the elimination of an ammonia molecule to yield the aromatic indole core.
Caption: Workflow of the Fischer Indole Synthesis for 7-Fluoroindoles.
Detailed Experimental Protocol: Synthesis of 7-Fluoro-2-methylindole
This protocol is adapted from the general principles of the Fischer indole synthesis.
-
Hydrazone Formation:
-
To a solution of (2-fluoro-phenyl)hydrazine hydrochloride (1.0 eq) in ethanol, add sodium acetate (1.1 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add acetone (1.2 eq) dropwise to the mixture.
-
Continue stirring at room temperature for 2 hours. The formation of the hydrazone can be monitored by Thin Layer Chromatography (TLC).
-
The resulting hydrazone can be isolated by filtration or used directly in the next step.
-
-
Cyclization:
-
To the crude hydrazone, add a Lewis acid catalyst such as zinc chloride (ZnCl₂) (1.5 eq).
-
Heat the reaction mixture to 170 °C (oil bath) for 15-20 minutes.[9] The reaction is often rapid and exothermic.
-
Causality: The high temperature provides the activation energy for the[3][3]-sigmatropic rearrangement, while the Lewis acid coordinates to the nitrogen atoms, facilitating the bond reorganization and subsequent cyclization.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure 7-fluoro-2-methylindole.
-
-
Characterization:
-
Confirm the structure and purity using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.
-
The Leimgruber-Batcho Indole Synthesis
The Leimgruber-Batcho synthesis is a highly versatile two-step method that provides access to indoles that may be unsubstituted at the C2 and C3 positions.[10] This is a significant advantage over the Fischer synthesis, which requires a ketone or aldehyde that ultimately becomes part of the final structure.[10]
Causality and Mechanism: The synthesis begins with a substituted o-nitrotoluene.
-
Enamine Formation: 3-Fluoro-2-nitrotoluene is reacted with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA). This reaction forms a β-dimethylamino-nitrostyrene intermediate. The reaction is driven by the condensation and elimination of methanol.
-
Reductive Cyclization: The intermediate enamine is then reduced. The nitro group is reduced to an amino group, which then spontaneously attacks the enamine double bond, eliminating dimethylamine and forming the indole ring. Various reducing agents can be employed, allowing for broad functional group compatibility.[10] Common choices include catalytic hydrogenation (H₂/Pd-C), iron in acetic acid, or sodium dithionite.
Sources
- 1. Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles [mdpi.com]
- 2. Recent advances in the synthesis of indoles and their applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. chemimpex.com [chemimpex.com]
- 4. jk-sci.com [jk-sci.com]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
An In-Depth Technical Guide to the Exploratory Research of Fluorinated Indoleamines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the synthesis, pharmacological evaluation, and metabolic considerations of fluorinated indoleamines. It is designed to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics targeting serotonergic systems. By integrating established principles of medicinal chemistry with detailed experimental insights, this document aims to empower scientists to rationally design and investigate next-generation psychoactive and therapeutic compounds.
The Strategic Imperative of Fluorination in Indoleamine Drug Discovery
The indoleamine scaffold, exemplified by endogenous neurotransmitters like serotonin and melatonin, is a cornerstone of neuropharmacology. The strategic incorporation of fluorine atoms into this privileged structure has emerged as a powerful tool to modulate its pharmacological and pharmacokinetic properties. The unique physicochemical characteristics of fluorine—its small atomic size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's bioactivity.[1][2]
Judicious fluorination can lead to:
-
Enhanced Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to enzymatic oxidation by cytochrome P450 enzymes. This can prolong the half-life of a drug candidate and improve its oral bioavailability.
-
Modulation of Receptor Affinity and Selectivity: Fluorine's strong electron-withdrawing nature can alter the electronic distribution within the indole ring, influencing how the molecule interacts with its target receptors. This can lead to increased binding affinity or a more desirable selectivity profile across different receptor subtypes.
-
Improved Blood-Brain Barrier Penetration: The introduction of fluorine can increase the lipophilicity of a molecule, which can facilitate its passage across the blood-brain barrier, a critical attribute for centrally acting drugs.
This guide will delve into the practical aspects of harnessing these benefits, from the chemical synthesis of fluorinated indoleamines to their detailed pharmacological and metabolic characterization.
Synthesis of Fluorinated Indoleamines: A Methodological Overview
The synthesis of fluorinated indoleamines can be broadly approached in two ways: by constructing the indole ring from a fluorinated precursor or by direct fluorination of a pre-existing indoleamine scaffold. The choice of strategy is often dictated by the desired position of the fluorine atom and the availability of starting materials.
Constructing the Fluorinated Indole Core: The Fischer Indole Synthesis
The Fischer indole synthesis is a robust and widely employed method for forming the indole nucleus.[3][4][5] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone. To synthesize a fluorinated indoleamine, a correspondingly fluorinated phenylhydrazine is required.
Conceptual Workflow for Fischer Indole Synthesis of a Fluorinated Tryptamine:
Caption: Fischer Indole Synthesis workflow for fluorinated tryptamines.
Experimental Protocol: Synthesis of 4-Fluoro-1-methyl-1H-indol-5-ol (Illustrative Example)
This protocol, adapted from established procedures, illustrates the key steps in constructing a fluorinated indole ring.[6]
-
Diazotization of 4-Fluoro-3-methoxyaniline:
-
To a stirred solution of 4-fluoro-3-methoxyaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C, a solution of sodium nitrite (1.05 eq) in water is added dropwise, ensuring the temperature is maintained below 5 °C.
-
The reaction mixture is stirred for an additional 30 minutes at this temperature to facilitate the complete formation of the diazonium salt.
-
-
Reduction to the Phenylhydrazine:
-
The cold diazonium salt solution is then slowly added to a solution of a suitable reducing agent, such as tin(II) chloride, to yield the corresponding fluorinated phenylhydrazine.
-
-
Condensation and Cyclization:
-
The resulting phenylhydrazine is then condensed with a suitable ketone or aldehyde bearing the precursor to the tryptamine side chain.
-
The subsequent acid-catalyzed cyclization (indolization) is typically carried out at elevated temperatures in a suitable solvent to form the indole ring.
-
-
Further Modifications:
-
The resulting fluorinated indole can then be further modified, for example, by N-alkylation and deprotection of any protecting groups, to yield the final target compound.
-
Direct Fluorination of the Indole Ring
Direct fluorination of an existing indoleamine offers a more convergent synthetic route. Electrophilic fluorinating reagents, such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)), are commonly used for this purpose.[1][7][8][9] The regioselectivity of the fluorination is influenced by the electronic properties of the indole ring and the reaction conditions.
General Protocol for Electrophilic Fluorination with Selectfluor®:
-
A solution of the indoleamine substrate is prepared in a suitable dry solvent (e.g., acetonitrile) under an inert atmosphere (e.g., argon).
-
The solution is cooled to 0 °C.
-
A solution of Selectfluor® (typically 1.0-1.2 equivalents) in the same solvent is added dropwise.
-
The reaction mixture is stirred at 0 °C for a short period and then allowed to warm to room temperature.
-
The reaction is monitored by a suitable technique (e.g., TLC or LC-MS) until completion.
-
Upon completion, the reaction mixture is worked up by removing the solvent in vacuo, followed by an appropriate extraction and purification procedure (e.g., column chromatography).[7]
Pharmacological Characterization of Fluorinated Indoleamines
A thorough understanding of the pharmacological profile of novel fluorinated indoleamines is crucial for their development as therapeutic agents. This typically involves determining their binding affinities for and functional activities at a range of relevant receptors, particularly serotonin (5-HT) receptor subtypes.
Radioligand Binding Assays
Radioligand binding assays are a standard method for determining the affinity of a compound for a specific receptor. These assays involve competing the unlabeled test compound (the fluorinated indoleamine) with a radiolabeled ligand of known high affinity for the receptor.
Experimental Protocol: Serotonin Receptor Radioligand Binding Assay (General)
-
Membrane Preparation: Cell membranes expressing the target serotonin receptor subtype are prepared from cultured cells or animal tissues.
-
Assay Buffer: An appropriate buffer is prepared to maintain pH and ionic strength.
-
Incubation: A mixture containing the cell membranes, the radiolabeled ligand, and varying concentrations of the unlabeled test compound is incubated at a specific temperature for a set period to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity trapped on the filter, representing the bound ligand, is quantified using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
Functional Assays
Functional assays are essential to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a particular receptor. These assays measure the cellular response following receptor activation.
Experimental Protocol: 5-HT Receptor Functional Assay (Calcium Mobilization)
-
Cell Culture: Cells stably expressing the serotonin receptor of interest and a calcium-sensitive fluorescent dye are cultured.
-
Compound Addition: The cells are treated with varying concentrations of the fluorinated indoleamine.
-
Fluorescence Measurement: The change in intracellular calcium concentration upon compound addition is measured using a fluorescence plate reader.
-
Data Analysis: The data is used to generate a dose-response curve, from which the EC50 (the concentration of the compound that produces 50% of the maximal response) and the Emax (the maximum response) can be determined.
Structure-Activity Relationships
Systematic fluorination of the indoleamine scaffold allows for the exploration of structure-activity relationships (SAR). The following table summarizes representative binding affinity data for a selection of fluorinated tryptamines at human serotonin receptors.
| Compound | 5-HT1A (Ki, nM) | 5-HT2A (Ki, nM) | 5-HT2C (Ki, nM) |
| DMT | 116 | 108 | 59 |
| 4-Fluoro-DMT | 1,200 | 110 | 65 |
| 5-Fluoro-DMT | 25 | 45 | 28 |
| 6-Fluoro-DMT | 180 | 250 | 150 |
| 7-Fluoro-DMT | 350 | 300 | 200 |
Data are illustrative and compiled from various sources for comparative purposes.
Structure-Activity Relationship Diagram:
Caption: Impact of fluorination position on serotonin receptor affinity.
Metabolic Stability and Pharmacokinetic Profile
The introduction of fluorine is a well-established strategy to enhance the metabolic stability of drug candidates. This is primarily due to the high strength of the C-F bond, which is more resistant to enzymatic cleavage than a C-H bond.
In Vitro Metabolic Stability Assays
In vitro metabolic stability assays are used to predict the in vivo metabolic clearance of a compound. These assays typically involve incubating the compound with liver microsomes, which contain a high concentration of drug-metabolizing enzymes.
Experimental Protocol: Liver Microsomal Stability Assay
-
Incubation: The fluorinated indoleamine is incubated with liver microsomes (e.g., human, rat, or mouse) in the presence of NADPH (a cofactor for cytochrome P450 enzymes) at 37 °C.
-
Time Points: Aliquots of the incubation mixture are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Quenching: The metabolic reaction in the aliquots is stopped by adding a quenching solution (e.g., cold acetonitrile).
-
Analysis: The concentration of the parent compound remaining at each time point is determined by LC-MS/MS.
-
Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
Metabolic Stability Evaluation Workflow:
Caption: Workflow for in vitro metabolic stability assessment.
The enhanced metabolic stability of fluorinated indoleamines generally translates to improved pharmacokinetic properties in vivo, such as a longer plasma half-life and increased exposure (AUC). However, it is crucial to conduct full pharmacokinetic studies in animal models to confirm these benefits and to assess other parameters such as oral bioavailability, distribution, and excretion.
Conclusion and Future Directions
The exploratory research of fluorinated indoleamines represents a promising frontier in neuropharmacology and drug discovery. The strategic incorporation of fluorine offers a powerful means to fine-tune the pharmacological and pharmacokinetic properties of the indoleamine scaffold, leading to the development of novel compounds with enhanced therapeutic potential. This guide has provided a technical framework for the synthesis, pharmacological characterization, and metabolic evaluation of these fascinating molecules.
Future research in this area will likely focus on:
-
The development of more selective and efficient fluorination methodologies.
-
A deeper understanding of the structural basis for the altered receptor interactions of fluorinated indoleamines through computational modeling and structural biology.
-
The exploration of fluorinated indoleamines for a wider range of therapeutic applications beyond traditional psychedelic effects, including the treatment of depression, anxiety, and neurodegenerative disorders.
By building upon the foundational knowledge and methodologies outlined in this guide, the scientific community is well-positioned to unlock the full potential of fluorinated indoleamines in the ongoing quest for safer and more effective medicines for brain disorders.
References
-
MDPI. Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. Available from: [Link]
-
ResearchGate. Synthesis and characterization of high-purity N,N-dimethyltryptamine (DMT) hemifumarate for human clinical trials. Available from: [Link]
-
PubMed. Synthesis and characterization of high-purity N,N-dimethyltryptamine hemifumarate for human clinical trials. Available from: [Link]
-
PubMed Central. Continuous flow synthesis of N,N-dimethyltryptamine (DMT) analogues with therapeutic potential. Available from: [Link]
-
ResearchGate. Continuous flow synthesis of N,N-dimethyltryptamine (DMT) analogues with therapeutic potential. Available from: [Link]
-
ResearchGate. Synthesis of tryptamines by the Fischer method using synthetic precursors and latent forms of amino-butanal (review). Available from: [Link]
-
PubMed. Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. Available from: [Link]
- Google Patents. Synthesis of n,n-dimethyltryptamine-type compounds, methods, and uses.
-
Organic Chemistry Portal. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate). Available from: [Link]
-
ResearchGate. Selectfluor. Available from: [Link]
-
eScholarship.org. Psychedelic-Inspired Drug Discovery Using an Engineered Biosensor. Available from: [Link]
-
Organic Chemistry Portal. Fischer Indole Synthesis. Available from: [Link]
-
Royal Society of Chemistry. The first application of SelectfluorTM in electrophilic fluorination of amines: a new route to –NF2, –NHF, and >NF compounds. Available from: [Link]
-
SciSpace. The Fischer Indole Synthesis. Available from: [Link]
-
The Fischer Indole Synthesis: A Semiempirical Study. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. escholarship.org [escholarship.org]
- 3. Fischer Indole Synthesis [organic-chemistry.org]
- 4. scispace.com [scispace.com]
- 5. The Fischer Indole Synthesis: A Semiempirical Study. [ch.ic.ac.uk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor® [mdpi.com]
- 8. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) [organic-chemistry.org]
- 9. The first application of SelectfluorTM in electrophilic fluorination of amines: a new route to –NF2, –NHF, and >NF compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for the Synthesis and Purification of (7-fluoro-1H-indol-3-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
(7-fluoro-1H-indol-3-yl)methanamine is a valuable building block in medicinal chemistry, frequently incorporated into compounds targeting a range of biological pathways, particularly those involving serotonin receptors.[1] This document provides a comprehensive guide to the synthesis and purification of this key intermediate. The described methodology is designed to be robust and scalable, addressing common challenges associated with the synthesis of substituted indoles and the purification of primary amines. The protocol is divided into two main stages: the formylation of a suitable precursor to yield 7-fluoro-1H-indole-3-carboxaldehyde, and the subsequent reductive amination to afford the target primary amine. Detailed purification strategies, including Boc-protection and column chromatography, are also presented to ensure high purity of the final product.
Introduction
The indole nucleus is a privileged scaffold in drug discovery, present in a multitude of natural products and synthetic pharmaceuticals.[2] Fluorination of the indole ring can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule, often leading to enhanced metabolic stability and binding affinity. The 7-fluoro substitution, in particular, has been explored in the development of various therapeutic agents.[3] this compound serves as a critical synthon for introducing the 7-fluoro-3-methylamine-indole motif, a key pharmacophore in numerous biologically active compounds.[1]
This application note details a reliable and efficient two-step synthesis of this compound, followed by a thorough purification protocol. The synthetic approach is based on established chemical transformations, optimized for yield and purity.
Overall Synthetic Strategy
The synthesis of this compound is accomplished through a two-step sequence starting from a commercially available substituted aniline. The first step involves the construction of the 7-fluoroindole-3-carboxaldehyde core via a Vilsmeier-Haack reaction. The subsequent step is the conversion of the aldehyde to the primary amine through reductive amination. An optional Boc-protection step is included to facilitate purification.
Figure 1: Overall workflow for the synthesis and purification of this compound.
Part 1: Synthesis of 7-Fluoro-1H-indole-3-carboxaldehyde
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4][5][6][7] In this protocol, we adapt a procedure for the synthesis of substituted indole-3-carboxaldehydes.[8]
Reaction Mechanism
The reaction proceeds through the formation of the Vilsmeier reagent, a chloroiminium ion, from the reaction of a substituted amide (N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃). This electrophilic species then attacks the electron-rich indole precursor at the C3 position, leading to the formation of an iminium salt, which is subsequently hydrolyzed during workup to yield the aldehyde.
Experimental Protocol
Materials:
-
2-Fluoro-6-methylaniline
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Saturated sodium carbonate solution
-
Ice
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
Procedure:
-
Preparation of the Vilsmeier Reagent: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add anhydrous DMF (10 mL). Cool the flask in an ice bath to 0 °C. Slowly add phosphorus oxychloride (a molar equivalent based on the formylating agent) dropwise to the cooled DMF with vigorous stirring. The Vilsmeier reagent will form in situ.
-
Formylation Reaction: To a separate flask containing 2-fluoro-6-methylaniline (10 g, 80 mmol) dissolved in DMF (10 mL), slowly add the freshly prepared Vilsmeier reagent (20 mL) dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour.
-
Subsequently, raise the temperature to 70 °C and maintain it for 5 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature and then pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution until the mixture is basic. A pale yellow solid should precipitate.
-
Collect the solid by vacuum filtration, wash it thoroughly with cold water, and dry it under vacuum to obtain 7-fluoro-1H-indole-3-carboxaldehyde.[8]
| Parameter | Value | Reference |
| Starting Material | 2-Fluoro-6-methylaniline (10 g) | [8] |
| Expected Product | 7-Fluoro-1H-indole-3-carboxaldehyde | [8] |
| Expected Yield | ~92% (12 g) | [8] |
| Appearance | Pale yellow solid | [8] |
Table 1: Summary of the synthesis of 7-fluoro-1H-indole-3-carboxaldehyde.
Part 2: Synthesis of this compound
The conversion of the aldehyde to the primary amine can be achieved through several methods. Direct reduction with powerful hydrides like lithium aluminum hydride (LiAlH₄) can be effective but may sometimes lead to over-reduction to the corresponding methylindole.[9][10][11] A more controlled and often higher-yielding approach is reductive amination.
Reductive Amination Protocol
This protocol involves the formation of an intermediate imine or enamine, which is then reduced in situ.
Materials:
-
7-Fluoro-1H-indole-3-carboxaldehyde
-
Ammonium acetate or ammonia in methanol
-
Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (STAB)
-
Methanol, anhydrous
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 7-fluoro-1H-indole-3-carboxaldehyde (1.0 eq) in anhydrous methanol, add a large excess of ammonium acetate (e.g., 10 eq).
-
Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine.
-
Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (1.5 eq) portion-wise. Caution: NaBH₃CN is toxic and should be handled in a fume hood.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Partition the residue between dichloromethane and a saturated sodium bicarbonate solution.
-
Separate the organic layer, and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
Part 3: Purification of this compound
Primary amines can be challenging to purify by standard silica gel chromatography due to their basicity, which can lead to strong interactions with the acidic silica gel, resulting in poor separation and tailing.[12] Two effective strategies for the purification of the title compound are presented below.
Strategy A: Direct Purification by Column Chromatography
This method involves modifying the mobile phase or using a specialized stationary phase to minimize the interaction between the basic amine and the silica gel.
Protocol:
-
Stationary Phase: Use either standard silica gel or, for better results, an amine-functionalized silica gel.
-
Mobile Phase:
-
For standard silica: A gradient of dichloromethane and methanol is often effective. To suppress tailing, add a small amount of a volatile base, such as triethylamine (0.1-1%), to the eluent.[12]
-
For amine-functionalized silica: A non-polar/polar solvent system like hexane/ethyl acetate or dichloromethane/methanol can be used without the need for a basic additive.
-
-
Procedure:
-
Dissolve the crude amine in a minimal amount of the initial eluent.
-
Load the solution onto the prepared column.
-
Elute the column with the chosen solvent system, gradually increasing the polarity.
-
Collect fractions and analyze them by thin-layer chromatography (TLC) or another appropriate method.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Strategy B: Purification via Boc-Protection and Deprotection
This strategy involves protecting the primary amine with a tert-butyloxycarbonyl (Boc) group. The resulting carbamate is less polar and non-basic, making it much easier to purify by standard silica gel chromatography. The protecting group is then removed to yield the pure amine.
Figure 2: Workflow for the purification of this compound via Boc-protection.
Boc-Protection Protocol:
-
Dissolve the crude amine (1.0 eq) in a suitable solvent such as dichloromethane or tetrahydrofuran.
-
Add a base, such as triethylamine (1.5 eq) or diisopropylethylamine (DIPEA).
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting Boc-protected amine by standard silica gel column chromatography using a hexane/ethyl acetate gradient.
Boc-Deprotection Protocol:
-
Dissolve the purified Boc-protected amine in dichloromethane.
-
Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane at 0 °C.
-
Stir the reaction at room temperature until the deprotection is complete (monitor by TLC).
-
Remove the solvent and excess acid under reduced pressure.
-
Dissolve the residue in a suitable solvent and neutralize with a base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the pure this compound. Mild deprotection can also be achieved using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP), which can be advantageous for sensitive substrates.[13]
| Purification Method | Advantages | Disadvantages |
| Direct Chromatography | Fewer steps, quicker. | May require optimization of solvent system; potential for product loss on silica. |
| Boc-Protection/Deprotection | More reliable purification; higher purity often achieved. | Adds two steps to the synthesis; requires handling of protecting groups. |
Table 2: Comparison of purification strategies.
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques, including:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Phosphorus oxychloride is corrosive and reacts violently with water. Handle with extreme care.
-
Sodium cyanoborohydride is toxic. Avoid inhalation and skin contact.
-
Lithium aluminum hydride (if used) is highly reactive with water and pyrophoric. Handle under an inert atmosphere.
-
Trifluoroacetic acid and HCl are corrosive. Handle with care.
Conclusion
This application note provides a detailed and practical guide for the synthesis and purification of this compound. The described Vilsmeier-Haack formylation and subsequent reductive amination offer a reliable route to this important building block. The inclusion of two distinct purification strategies allows researchers to choose the most appropriate method based on their specific needs and available resources, ensuring access to high-purity material for downstream applications in drug discovery and development.
References
- CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
-
Vilsmeier-Haack Reaction. NROChemistry. [Link]
-
Vilsmeier–Haack reaction. Wikipedia. [Link]
-
indole-3-aldehyde. Organic Syntheses Procedure. [Link]
-
Escherichia coli adapts metabolically to 6- and 7-fluoroindole, enabling proteome-wide fluorotryptophan substitution. Frontiers. [Link]
-
Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses. [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]
-
Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]
-
(PDF) 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. [Link]
-
7-Fluoro-1H-Indole-3-Carbaldehyde. MySkinRecipes. [Link]
-
Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica. [Link]
-
The hydrogenolysis of 3-hydroxymethylindole and other indole derivatives with lithium aluminum hydride. ResearchGate. [Link]
-
Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. [Link]
-
5-Fluoro-3-(1H-indol-3-ylmethyl). NIH. [Link]
-
Ru-NHC-Catalyzed Asymmetric, Complete Hydrogenation of Indoles and Benzofurans: One Catalyst with Dual Function. Journal of the American Chemical Society. [Link]
-
Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge. NIH. [Link]
-
Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC - NIH. [Link]
-
An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E. [Link]
-
Asymmetric Synthesis of Indolines by Catalytic Enantioselective Reduction of 3H-Indoles. Organic Letters - ACS Publications. [Link]
-
Cobalt-Catalyzed Enantioselective Directed C–H Alkylation of Indole with Styrenes. Organic Letters - ACS Publications. [Link]
-
Lithium Aluminum Hydride Reduction of Carboxylic Acids (mechanism). YouTube. [Link]
-
General method for selective Mono-Boc protection of diamines and thereof. SciSpace. [Link]
-
Vilsmeier–Haack reaction of indole. YouTube. [Link]
-
Experiment 5 Reductions with Lithium Aluminium Hydride. [Link]
-
Lithium aluminium hydride. Wikipedia. [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. NIH. [Link]
-
7-Iodo-1H-indole-3-carbonitrile. MDPI. [Link]
-
Indole N‐Boc deprotection method development. ResearchGate. [Link]
Sources
- 1. 7-Fluoro-1H-Indole-3-Carbaldehyde [myskinrecipes.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Frontiers | Escherichia coli adapts metabolically to 6- and 7-fluoroindole, enabling proteome-wide fluorotryptophan substitution [frontiersin.org]
- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. ijpcbs.com [ijpcbs.com]
- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 8. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. ch.ic.ac.uk [ch.ic.ac.uk]
- 11. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
Application Note: A Comprehensive Guide to the Analytical Characterization of 7-Fluoroindole and its Derivatives
Introduction: The Significance of 7-Fluoroindole in Modern Research
7-Fluoroindole is a fluorinated heterocyclic compound derived from indole, a foundational structure in numerous biologically active molecules.[1] The strategic introduction of a fluorine atom at the 7-position of the indole scaffold profoundly influences the molecule's electronic properties, lipophilicity, and metabolic stability. This makes 7-fluoroindole and its derivatives highly valuable building blocks in medicinal chemistry and materials science. They serve as key intermediates in the synthesis of pharmaceuticals, particularly novel antidepressants and antipsychotics, and are used in biological research to probe serotonin receptors.[2] Furthermore, their unique photophysical properties have led to their use in developing fluorescent probes for bioimaging and advanced materials like organic semiconductors.[2]
Given its expanding role, the unambiguous characterization of 7-fluoroindole is paramount to ensure purity, confirm structural integrity, and understand its behavior in various applications. This guide provides a multi-technique approach to the comprehensive analysis of 7-fluoroindole, offering both the theoretical basis for each method and detailed, field-tested protocols for researchers, scientists, and drug development professionals.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is the most powerful and indispensable tool for the structural determination of organic molecules. For fluorinated compounds like 7-fluoroindole, a multi-nuclear approach is essential, with ¹⁹F NMR providing direct, high-sensitivity information about the fluorine's chemical environment.[3][4][5]
The Causality Behind a Multi-Nuclear NMR Approach
-
¹H NMR: Provides the proton framework of the molecule. The fluorine atom at the 7-position will induce through-bond J-coupling with adjacent protons (H6, H1-NH), leading to more complex splitting patterns than in unsubstituted indole. This coupling is a definitive indicator of the fluorine's position.
-
¹³C NMR: Reveals the carbon skeleton. The C-F bond results in a large, one-bond coupling constant (¹JCF) for C7, which is a key diagnostic signal. The fluorine's electron-withdrawing nature also influences the chemical shifts of neighboring carbon atoms. For advanced studies, ¹³C-labeled 7-fluoroindole can be synthesized and used.[6][7]
-
¹⁹F NMR: As a spin ½ nucleus with 100% natural abundance and a wide chemical shift range, ¹⁹F NMR is exceptionally sensitive and informative.[4][8] It provides a clean spectral window, free from background signals often seen in ¹H NMR, making it ideal for purity assessment and binding studies.[1][5]
Data Interpretation: A Guide to Chemical Shifts and Coupling Constants
The true power of NMR lies in interpreting the spectral data. The fluorine atom creates a unique fingerprint.
| Parameter | Expected Observation for 7-Fluoroindole | Scientific Rationale |
| ¹H NMR Chemical Shifts | Protons on the fluorinated benzene ring (H4, H5, H6) will be shifted relative to indole due to the electronic effect of fluorine. | The electronegativity of fluorine alters the electron density around adjacent protons, changing their shielding and thus their resonant frequency. |
| ¹⁹F NMR Chemical Shift | A single resonance, typically a doublet of doublets or a more complex multiplet. | The chemical shift is highly sensitive to the local electronic environment. The splitting pattern arises from coupling to neighboring protons (primarily H1 and H6). |
| J-Coupling (H-F, C-F) | ³JHF (H6-F7) ~6-10 Hz; ⁴JHF (H1-F7) ~4-6 Hz; ¹JCF (C7-F7) ~240-250 Hz. | Spin-spin coupling is mediated through chemical bonds. The magnitude of the coupling constant provides crucial information about the proximity and connectivity of nuclei.[4] |
Protocol: Acquiring High-Quality NMR Data for 7-Fluoroindole
This protocol ensures the acquisition of reliable and reproducible NMR data. A self-validating system includes proper sample preparation and instrument calibration.
1. Sample Preparation:
- Weigh approximately 5-10 mg of the 7-fluoroindole sample.
- Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts; consistency is key for comparative studies.
- Ensure the sample is fully dissolved to avoid spectral broadening.
2. Instrument Setup & Acquisition:
- Use a spectrometer with a minimum field strength of 400 MHz to ensure adequate signal dispersion.
- ¹H NMR: Acquire a standard proton spectrum. Ensure the spectral width covers the entire expected range (approx. 0-12 ppm). Use a sufficient relaxation delay (e.g., 5 seconds) for accurate integration if quantitative analysis is needed.[4]
- ¹⁹F NMR: Use a dedicated fluorine probe or a broadband probe tuned to the ¹⁹F frequency. Acquire both a proton-coupled and a proton-decoupled spectrum. The decoupled spectrum will show a single peak, useful for purity analysis, while the coupled spectrum reveals the H-F coupling patterns.
- ¹³C NMR: Acquire a proton-decoupled carbon spectrum. Due to the lower sensitivity of ¹³C, a higher number of scans will be required. An APT (Attached Proton Test) or DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be used to differentiate between CH, CH₂, and CH₃ groups.
3. Data Processing:
- Apply Fourier transformation, phase correction, and baseline correction to all spectra.
- Reference the spectra correctly. For ¹H and ¹³C, reference to the residual solvent peak. For ¹⁹F, an external reference like CFCl₃ (0 ppm) or an internal, inert reference compound is recommended for accuracy.[8]
- Integrate the signals in the ¹H and ¹⁹F spectra to determine the relative ratios of different species.
Mass Spectrometry (MS): Confirming Molecular Identity
Mass spectrometry is a vital technique for confirming the molecular weight of 7-fluoroindole and providing structural information through its fragmentation pattern. When coupled with liquid chromatography (LC-MS/MS), it becomes a powerful tool for both identification and quantification in complex mixtures.[9][10]
The Logic of LC-MS/MS for Indole Analysis
LC-MS/MS provides two layers of specificity. First, the liquid chromatography separates the analyte from other components in the sample based on its physicochemical properties (e.g., polarity). Second, the tandem mass spectrometer provides definitive identification based on the specific mass-to-charge ratio (m/z) of the parent ion and its unique fragmentation products.[10][11] This is crucial for analyzing biological samples or reaction mixtures.
Protocol: LC-MS/MS Method for Identification and Quantification
This protocol is designed for the sensitive detection of 7-fluoroindole.
1. Sample and Standard Preparation:
- Prepare a stock solution of 7-fluoroindole (1 mg/mL) in methanol or acetonitrile.
- Create a series of calibration standards by serially diluting the stock solution to cover the desired concentration range (e.g., 1 ng/mL to 1000 ng/mL).[9]
- For biological samples, perform a sample cleanup step such as protein precipitation (with acetonitrile) or solid-phase extraction (SPE) to remove matrix interferences.[12][13]
2. Liquid Chromatography (HPLC) System:
- Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size). This is the workhorse for separating moderately polar compounds like indoles.
- Mobile Phase A: 0.1% Formic Acid in Water. The acid helps to protonate the analyte for better ionization.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 µL.
- Gradient: A typical gradient would start with a low percentage of organic phase (e.g., 10% B), ramp up to a high percentage (e.g., 95% B) to elute the compound, followed by a re-equilibration step.
| Time (min) | % Mobile Phase B (Acetonitrile) | Purpose |
| 0.0 | 10 | Initial condition |
| 5.0 | 95 | Elute analyte |
| 7.0 | 95 | Column wash |
| 7.1 | 10 | Return to initial condition |
| 10.0 | 10 | Re-equilibration |
3. Mass Spectrometry (MS) System:
- Ionization Mode: Electrospray Ionization Positive (ESI+). The indole nitrogen is readily protonated.
- Analysis Mode: Multiple Reaction Monitoring (MRM) for high sensitivity and selectivity.
- MRM Transition: The precursor ion will be the protonated molecule [M+H]⁺. The exact mass should be calculated (C₈H₆FN + H⁺ = 136.05 m/z). The product ions will be determined by performing a product ion scan on the precursor. A common fragmentation for indoles is the loss of HCN.
- Instrument Parameters: Optimize collision energy, nebulizer gas, and capillary temperature for maximum signal intensity.[10]
Spectroscopic and Chromatographic Workflows
A comprehensive analysis combines multiple techniques in a logical sequence. The following workflow ensures that all aspects of the compound's identity and purity are confirmed.
Caption: Comprehensive analytical workflow for 7-fluoroindole.
Vibrational and Optical Spectroscopy
While NMR and MS define the molecular structure, techniques like FTIR, UV-Vis, and Fluorescence spectroscopy provide valuable information about functional groups and electronic properties.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and non-destructive technique used to identify specific functional groups within a molecule by measuring the absorption of infrared radiation.[14]
Expected Vibrational Bands for 7-Fluoroindole:
| Wavenumber (cm⁻¹) | Vibrational Mode | Significance |
| ~3400 | N-H Stretch | Confirms the presence of the indole N-H group.[15] |
| ~3100-3000 | Aromatic C-H Stretch | Indicates the aromatic protons on the rings.[15] |
| ~1620-1450 | C=C Aromatic Ring Stretch | Characteristic "fingerprint" region for the indole core.[15] |
| ~1250-1000 | C-F Stretch | A strong, key absorption band confirming the presence of the carbon-fluorine bond. |
Protocol: FTIR Analysis
-
Sample Preparation: Ensure the sample is free of water, which has strong IR absorption. For solid samples, the KBr pellet method is common. Mix ~1 mg of the 7-fluoroindole sample with ~100 mg of dry KBr powder. Grind the mixture thoroughly and press it into a transparent pellet using a hydraulic press.
-
Data Acquisition: Record a background spectrum of the empty sample compartment. Then, place the KBr pellet in the sample holder and acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.[14]
-
Data Analysis: The background spectrum is automatically subtracted from the sample spectrum. Identify the key vibrational bands and compare them to known values for indoles and organofluorine compounds.
UV-Visible and Fluorescence Spectroscopy
The conjugated π-system of the indole ring gives rise to characteristic UV absorption and, often, fluorescence emission. These techniques are highly sensitive and are fundamental to applications where 7-fluoroindole is used as a fluorescent probe.[2][16] The properties of the related compound, 7-azaindole, have been extensively studied and provide a good reference.[17][18]
Protocol: Measuring Spectroscopic Properties
-
Solvent Selection: The choice of solvent can significantly impact the absorption and emission spectra (solvatochromism). Use a spectroscopic grade solvent (e.g., ethanol, cyclohexane, or acetonitrile).
-
Concentration: Prepare a dilute solution of 7-fluoroindole (typically in the micromolar range, ~1-10 µM). The absorbance at the λmax should ideally be below 0.1 to avoid inner filter effects in fluorescence measurements.
-
UV-Vis Measurement: Use a dual-beam UV-Vis spectrophotometer. Record the absorption spectrum from ~200 nm to 400 nm. Determine the wavelength(s) of maximum absorbance (λmax).
-
Fluorescence Measurement: Use a spectrofluorometer. Set the excitation wavelength to a determined λmax from the UV-Vis spectrum. Scan the emission monochromator to record the fluorescence emission spectrum. The resulting spectrum will show the wavelength of maximum emission.
X-ray Crystallography: The Definitive Structure
For an unambiguous, three-dimensional structure of 7-fluoroindole in the solid state, single-crystal X-ray diffraction is the gold standard.[19] This technique provides precise bond lengths, bond angles, and intermolecular interactions. While obtaining a suitable single crystal can be challenging, the resulting data is definitive.
Protocol: From Crystal to Structure
-
Crystal Growth: The key and often most difficult step. Slow evaporation of a saturated solution of 7-fluoroindole in a suitable solvent system (e.g., hexane/ethyl acetate) is a common method.
-
Data Collection: A suitable single crystal is mounted on a diffractometer. The crystal is irradiated with monochromatic X-rays, and the diffraction pattern is collected on a detector.
Conclusion
The thorough characterization of 7-fluoroindole requires a synergistic and logical application of multiple analytical techniques. NMR spectroscopy provides the fundamental structural framework. Mass spectrometry confirms the molecular weight and identity. Chromatography is essential for assessing purity. Finally, FTIR, UV-Vis, fluorescence, and X-ray crystallography offer deeper insights into the functional groups, photophysical properties, and precise three-dimensional architecture of the molecule. Following the protocols outlined in this guide will enable researchers to generate high-quality, reliable, and comprehensive data, ensuring the integrity of their research and the success of their applications.
References
-
Chowdhury, M. A., et al. (2006). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. Accounts of Chemical Research, 39(11), 757-766. Available from: [Link]
-
J&K Scientific. 7-Fluoroindole | 387-44-0. Available from: [Link]
-
Andriani, Y., et al. (2018). Fourier Transform Infra-Red (FTIR) Spectrum Characterization of Bacillus mycoides. Jurnal Natural, 18(1), 25-28. Available from: [Link]
-
Oxford Instruments. NMR | Speeding Fluorine Analysis - Magnetic Resonance. Available from: [Link]
-
Lin, Y. T., et al. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. Biomedicine & Pharmacotherapy, 165, 115201. Available from: [Link]
-
Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118. Available from: [Link]
-
University of Ottawa. 19Flourine NMR. Available from: [Link]
-
Lee, J., et al. (2009). Indole and 7-hydroxyindole diminish Pseudomonas aeruginosa virulence. Microbial Biotechnology, 2(1), 75-90. Available from: [Link]
-
Kumar, P., et al. (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. Separations, 9(8), 205. Available from: [Link]
-
Agostini, F., et al. (2024). Escherichia coli adapts metabolically to 6- and 7-fluoroindole, enabling proteome-wide fluorotryptophan substitution. Frontiers in Bioengineering and Biotechnology, 11, 1335002. Available from: [Link]
-
Lundqvist, K. L. M., et al. (2020). Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. ACS Omega, 5(33), 20958-20967. Available from: [Link]
-
Liu, H., et al. (2017). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. Molecules, 22(3), 502. Available from: [Link]
-
Graffeo, A. P., & Karger, B. L. (1976). Analysis for indole compounds in urine by high-performance liquid chromatography with fluorometric detection. Clinical Chemistry, 22(2), 184-187. Available from: [Link]
-
Jordi Labs. CASE STUDY: FTIR for Identification of Contamination. Available from: [Link]
-
Negrerie, M., et al. (1992). Fluorescent Species of 7-Azaindole and 7-Azatryptophan in Water. The Journal of Physical Chemistry, 96(7), 2913-2919. Available from: [Link]
-
Arcos-López, T., et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega, 7(15), 12795-12803. Available from: [Link]
-
ResearchGate. FT-IR spectrum of control indole. Available from: [Link]
-
Hilaris Publisher. A Highly Sensitive and Selective LC-MS/MS Method for the Quantification of Indole in Mouse Serum and Tissues. Journal of Chromatography & Separation Techniques. Available from: [Link]
-
ResearchGate. Ultraviolet–Visible and Fluorescence Spectroscopy. Available from: [Link]
-
Emwas, A. H., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(10), 2899-2908. Available from: [Link]
-
Organomation. Chromatography Sample Preparation Guide. Available from: [Link]
-
Mokolokolo, P. P., et al. (2022). X-ray Diffraction Study of Fluorine-Functionalized Thiosemicarbazones and Cyclometallated Compounds. Molecules, 27(19), 6296. Available from: [Link]
-
ResearchGate. LC-MS/MS parameters (MRM) used for identification of indole, skatole and androstenone. Available from: [Link]
-
Hiraoka, Y., et al. (2001). Seven-color Fluorescence Imaging of Tissue Samples Based on Fourier Spectroscopy and Singular Value Decomposition. Journal of Histochemistry & Cytochemistry, 49(6), 713-724. Available from: [Link]
-
Chrom Tech, Inc. Fundamentals of Sample Preparation for Chromatography. Available from: [Link]
-
ResearchGate. An Overview of Fluorine NMR. Available from: [Link]
-
Agilent Technologies. A Comprehensive Guide to FTIR Analysis. Available from: [Link]
-
Zhang, Z., et al. (2014). Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. Molecules, 19(7), 10273-10284. Available from: [Link]
-
Biocompare. Combining UV-Vis and Fluorescence Spectroscopy for Optimal Results. Available from: [Link]
-
Szkop, M., & Bielawski, W. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Antonie Van Leeuwenhoek, 103(3), 683-691. Available from: [Link]
-
Thangadurai, S., et al. (2003). X-ray powder diffraction patterns for certain fluoroquinolone antibiotic drugs. Acta Pharmaceutica, 53(4), 295-303. Available from: [Link]
-
Cistrone, P. A., et al. (2015). Protein-Observed Fluorine NMR: A Bioorthogonal Approach for Small Molecule Discovery. Journal of Medicinal Chemistry, 58(23), 9103-9116. Available from: [Link]
-
Mireault, C. R., et al. (2018). Characterization of conformational states of the homodimeric enzyme fluoroacetate dehalogenase by 19F–13C two-dimensional NMR. Journal of Biomolecular NMR, 71(4), 253-264. Available from: [Link]
-
El-Gohary, N. S., et al. (2022). Synthesis, X-ray Structure, Hirshfeld, DFT Conformational, Cytotoxic, and Anti-Toxoplasma Studies of New Indole-Hydrazone Derivatives. Molecules, 27(19), 6667. Available from: [Link]
-
ResearchGate. ¹H NMR spectra of the activating factor and synthetic indole. Available from: [Link]
Sources
- 1. ossila.com [ossila.com]
- 2. jk-sci.com [jk-sci.com]
- 3. NMR | Speeding Fluorine Analysis [nmr.oxinst.com]
- 4. 19Flourine NMR [chem.ch.huji.ac.il]
- 5. pubs.acs.org [pubs.acs.org]
- 6. rsc.org [rsc.org]
- 7. Characterization of conformational states of the homodimeric enzyme fluoroacetate dehalogenase by 19F–13C two-dimensional NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. hilarispublisher.com [hilarispublisher.com]
- 13. chromtech.com [chromtech.com]
- 14. rjls.ub.ac.id [rjls.ub.ac.id]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. DSpace [dr.lib.iastate.edu]
- 19. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]
- 20. Synthesis, X-ray Structure, Hirshfeld, DFT Conformational, Cytotoxic, and Anti-Toxoplasma Studies of New Indole-Hydrazone Derivatives [mdpi.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the In Vitro Characterization of Fluorinated Tryptamines in Cell-Based Assays
An Application Note from the Office of the Senior Application Scientist
Authored by: Gemini, Senior Application Scientist
Publication Date: January 28, 2026
Abstract
The strategic incorporation of fluorine into tryptamine scaffolds represents a powerful approach in modern medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. Fluorination can alter metabolic stability, membrane permeability, and, critically, the affinity and functional activity of these ligands at their target receptors, primarily serotonin (5-HT) receptor subtypes.[1][2] This guide provides a comprehensive framework of experimental protocols for the systematic in vitro evaluation of novel fluorinated tryptamines. We present a logical, step-by-step workflow, from initial compound handling and cytotoxicity assessment to detailed receptor binding and functional characterization. The protocols are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind each step to ensure data integrity and reproducibility. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel psychoactive compounds and serotonergic modulators.
Section 1: Foundational Compound Management and Assessment
Causality: The most sophisticated biological assay is rendered meaningless if the compound under investigation is not properly handled, solubilized, or is overtly toxic to the cellular system. This initial phase is a non-negotiable prerequisite for generating reliable pharmacological data. It establishes the valid concentration range for all subsequent experiments, ensuring that observed effects are due to specific receptor interactions rather than cellular distress or compound precipitation.
Protocol 1.1: Compound Solubility and Stock Solution Preparation
Expertise & Experience: Fluorination can significantly alter the physicochemical properties of a tryptamine, often impacting its aqueous solubility. While many tryptamine salts are water-soluble, free bases typically require an organic solvent. Dimethyl sulfoxide (DMSO) is the standard choice due to its high solubilizing power and compatibility with most cell-based assays at low final concentrations (<0.5%).
Step-by-Step Methodology:
-
Initial Solubility Test: Begin by attempting to dissolve a small, known amount of the fluorinated tryptamine in sterile phosphate-buffered saline (PBS), pH 7.4. If insoluble, proceed to step 2.
-
Primary Stock Preparation: Accurately weigh out 1-5 mg of the compound. Add 100% cell culture grade DMSO to create a high-concentration primary stock solution (e.g., 10-50 mM).
-
Solubilization: Vortex vigorously for 2-5 minutes. Gentle warming in a 37°C water bath can be used if necessary, but caution is advised to avoid degradation. Visually inspect for any undissolved particulate matter against a light source.
-
Sterilization: Filter the primary stock solution through a 0.22 µm syringe filter compatible with DMSO (e.g., PTFE) into a sterile, amber glass vial or polypropylene tube.
-
Storage: Store the primary stock at -20°C or -80°C, protected from light. For frequent use, create smaller aliquots to minimize freeze-thaw cycles.
Protocol 1.2: Cytotoxicity Assessment (MTT Assay)
Trustworthiness: Before assessing receptor-mediated activity, it is crucial to identify the concentration range at which the compound does not harm the cells. The MTT assay is a reliable, colorimetric method that measures metabolic activity as a proxy for cell viability.[3] This protocol establishes the maximum non-toxic concentration to be used in functional assays.
Step-by-Step Methodology:
-
Cell Plating: Seed a 96-well plate with the chosen cell line (e.g., HEK293, CHO, or SH-SY5Y) at a density that will result in 80-90% confluency after 24 hours. Include wells for "cells only" (untreated) and "media only" (blank) controls.
-
Compound Preparation: Prepare a serial dilution series of the fluorinated tryptamine in the appropriate cell culture medium, starting from a high concentration (e.g., 100-200 µM). Ensure the final DMSO concentration in all wells (including the vehicle control) is identical and non-toxic (typically ≤0.5%).
-
Cell Treatment: After 24 hours of incubation, carefully remove the old medium and add 100 µL of the compound-containing medium to the respective wells. Add medium with the corresponding DMSO concentration to the "vehicle control" wells.
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24-48 hours), corresponding to the duration of your planned functional assays.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[3]
-
Solubilization: Carefully aspirate the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the average absorbance of the "media only" blank from all other readings. Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control (% Viability). Plot % Viability against compound concentration to determine the TC50 (Toxic Concentration 50%). For subsequent assays, use concentrations well below the TC10 (the concentration causing 10% toxicity).
| Parameter | Description | Typical Value/Range |
| Seeding Density | Cells per well in a 96-well plate | 5,000 - 20,000 (cell line dependent) |
| Compound Conc. | Range for initial screen | 0.1 µM to 100 µM |
| Incubation Time | Duration of compound exposure | 24 - 48 hours |
| Final DMSO Conc. | Maximum solvent concentration | ≤ 0.5% |
| TC50 | Toxic Concentration 50% | Determined Experimentally |
Section 2: Target Engagement & Functional Activity Workflow
Expertise & Experience: A compound's pharmacological profile is defined by two key parameters: its affinity for a receptor (how tightly it binds) and its functional efficacy (what it does upon binding). The following workflow systematically determines these characteristics. We first assess binding affinity using a competitive radioligand assay and then dissect the functional consequences (e.g., Gq or Gi pathway activation) using second messenger assays.
Caption: Integrated workflow for characterizing fluorinated tryptamines.
Protocol 2.1: Receptor Binding Affinity (Competitive Radioligand Assay)
Trustworthiness: This assay quantifies the affinity (Ki) of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand of known affinity.[4][5] The protocol described is for the 5-HT2A receptor but can be adapted for other receptors like 5-HT1A by selecting the appropriate radioligand and cell membranes.
Step-by-Step Methodology:
-
Materials:
-
Cell membranes from a line stably expressing the human 5-HT2A receptor.
-
Radioligand: [³H]ketanserin (a 5-HT2A antagonist).
-
Non-specific binding control: Mianserin (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
-
Assay Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding: Membranes + Radioligand + Assay Buffer.
-
Non-Specific Binding (NSB): Membranes + Radioligand + Mianserin.
-
Competition: Membranes + Radioligand + varying concentrations of fluorinated tryptamine.
-
-
Incubation: Add cell membranes (10-20 µg protein/well), [³H]ketanserin (at a final concentration near its Kd, e.g., 0.5-1.0 nM), and the test compound or control. Incubate at room temperature for 60-90 minutes.
-
Harvesting: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filter discs into scintillation vials, add scintillation fluid, and count the radioactivity (disintegrations per minute, DPM) using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (DPM) - NSB (DPM).
-
Plot the percentage of specific binding against the log concentration of the fluorinated tryptamine.
-
Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value.
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2.2: 5-HT2A Receptor Functional Assay (Calcium Mobilization)
Expertise & Experience: The 5-HT2A receptor is canonically coupled to the Gq/11 protein.[6] Agonist activation leads to the stimulation of phospholipase C (PLC), production of inositol trisphosphate (IP3), and a subsequent increase in intracellular calcium ([Ca²⁺]i). This transient flux can be measured using calcium-sensitive fluorescent dyes.
Caption: Canonical 5-HT2A receptor signaling cascade.
Step-by-Step Methodology:
-
Cell Plating: Seed cells stably expressing the 5-HT2A receptor into a black, clear-bottom 96-well or 384-well plate. Culture for 24 hours to form a confluent monolayer.
-
Dye Loading: Remove the culture medium and add a calcium-sensitive dye (e.g., Fluo-4 AM or Cal-520 AM) diluted in an appropriate buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Incubate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature, protected from light.
-
Compound Plate Preparation: In a separate plate, prepare a 5-10X concentration series of the fluorinated tryptamine and a reference agonist (e.g., serotonin).
-
Measurement: Place the cell plate into a fluorescence plate reader (e.g., FLIPR, FlexStation). Set the instrument to record fluorescence intensity over time.
-
Compound Addition: The instrument will add the compounds from the source plate to the cell plate while simultaneously reading the fluorescence. Record a baseline fluorescence for 10-20 seconds before addition, and continue recording for 60-120 seconds post-addition.
-
Data Analysis:
-
The response is typically measured as the peak fluorescence intensity minus the baseline reading.
-
Plot the response against the log concentration of the agonist.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) relative to the reference agonist.
-
Protocol 2.3: 5-HT1A Receptor Functional Assay (cAMP Inhibition)
Expertise & Experience: The 5-HT1A receptor couples to the Gi/o protein, which inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4][5] To measure this decrease, cells are first stimulated with forskolin (a direct activator of adenylyl cyclase) to raise cAMP levels, and the ability of a 5-HT1A agonist to inhibit this rise is quantified.
Step-by-Step Methodology:
-
Cell Culture: Culture cells stably expressing the 5-HT1A receptor in a 96-well plate until confluent.
-
Pre-incubation: Aspirate the medium and pre-incubate the cells for 15-30 minutes in stimulation buffer containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.
-
Agonist Treatment: Add varying concentrations of the fluorinated tryptamine or a reference agonist (e.g., 8-OH-DPAT) to the wells.
-
Forskolin Stimulation: Immediately add a fixed concentration of forskolin (e.g., 1-10 µM) to all wells except the basal control. Incubate for 15-30 minutes at 37°C.
-
Cell Lysis: Terminate the reaction and lyse the cells according to the manufacturer's protocol for the chosen cAMP detection kit.
-
cAMP Quantification: Measure the cAMP levels using a competitive immunoassay format, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.[7]
-
Data Analysis:
-
Normalize the data, setting the basal cAMP level (no forskolin) as 0% and the forskolin-stimulated level (no agonist) as 100%.
-
Plot the percent inhibition of the forskolin response against the log concentration of the agonist.
-
Fit the data to a sigmoidal dose-inhibition curve to determine the EC50 (potency) and Emax (efficacy).
-
| Assay | Key Parameter | Interpretation | Reference Compound |
| Binding | Ki (nM) | Affinity: Lower Ki means tighter binding. | Ketanserin (5-HT2A), 8-OH-DPAT (5-HT1A) |
| Ca²⁺ Mobilization | EC50 (nM) | Potency: Conc. for 50% of max effect. | Serotonin, DOI |
| Emax (%) | Efficacy: Max effect relative to reference. | Serotonin, DOI | |
| cAMP Inhibition | EC50 (nM) | Potency: Conc. for 50% of max inhibition. | 8-OH-DPAT |
| Emax (%) | Efficacy: Max inhibition relative to reference. | 8-OH-DPAT |
Section 3: Advanced Profiling and Selectivity
Authoritative Grounding: Tryptamines often exhibit activity at multiple serotonin receptor subtypes and can sometimes interact with other receptor systems (e.g., dopamine, adrenergic, sigma).[8][9] Characterizing a compound's selectivity is essential for predicting its overall biological effect and potential for off-target liabilities.[10] A comprehensive selectivity profile is generated by screening the fluorinated tryptamine against a panel of relevant receptors using the competitive binding assay protocol (2.1). The resulting Ki values provide a quantitative measure of selectivity. For example, a compound with a Ki of 10 nM for 5-HT2A and 1000 nM for the D2 dopamine receptor would be considered 100-fold selective for 5-HT2A over D2. This information is critical for advancing promising lead compounds in a drug discovery pipeline.[11]
References
-
Title: 5-Fluoro-DMT - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Effect of ring fluorination on the pharmacology of hallucinogenic tryptamines. Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: Synthesis and pharmacological evaluation of fluorinated hallucinogenic tryptamine analogs and thienopyrrole bioisosteres of N,N-dimethyltryptamine Source: Purdue e-Pubs URL: [Link]
-
Title: Viability Assays For Cells In Culture l Protocol Preview Source: JoVE (Journal of Visualized Experiments) URL: [Link]
-
Title: N, N-Dimethyltryptamine (DMT), an Endogenous Hallucinogen: Past, Present, and Future Research to Determine Its Role and Function Source: Frontiers in Neuroscience URL: [Link]
-
Title: Incilius alvarius cell-based synthesis of 5-MeO-DMT Source: bioRxiv URL: [Link]
-
Title: A novel fluorinated tryptamine with highly potent serotonin 5-HT1A receptor agonist properties Source: ResearchGate URL: [Link]
-
Title: Effect of ring fluorination on the pharmacology of hallucinogenic tryptamines Source: PubMed - NIH URL: [Link]
-
Title: Psychedelic-Inspired Drug Discovery Using an Engineered Biosensor Source: PMC - NIH URL: [Link]
-
Title: Effect of ring fluorination on the pharmacology of hallucinogenic tryptamines. Source: SciSpace URL: [Link]
-
Title: Gut Microbiota Produced Tryptamine Activates an Epithelial G-protein Coupled Receptor to Increase Colonic Secretion Source: PMC - PubMed Central URL: [Link]
-
Title: Expression and Purification of Fluorinated Proteins from Mammalian Suspension Culture Source: PMC - NIH URL: [Link]
-
Title: Receptor binding profiles and behavioral pharmacology of ring-substituted N,N-diallyltryptamine analogs Source: Neuropharmacology URL: [Link]
-
Title: Cell Viability Assays - Assay Guidance Manual Source: NCBI Bookshelf - NIH URL: [Link]
-
Title: Synthesis and Pharmacological Activity of Fluorinated Tryptamine Derivatives Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]
-
Title: Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service Source: Creative Biolabs URL: [Link]
-
Title: Studies on several 7-substituted N,N-dimethyltryptamines Source: PubMed - NIH URL: [Link]
-
Title: Investigation of Psychedelic Effects in Psychoactive Substances Source: ClinicalTrials.gov URL: [Link]
-
Title: Influence of Time Interval, Temperature, and Storage Condition on Fluoride Release and Recharge from Silorane-Based Restorative Materials Source: MDPI URL: [Link]
-
Title: Fluorinated Hexosome Carriers for Enhanced Solubility of Drugs Source: Refubium - Freie Universität Berlin URL: [Link]
-
Title: Biomedical Significance of Tryptamine: A Review Source: Walsh Medical Media URL: [Link]
-
Title: 5-HT2A Serotonin Receptor Assay Source: Innoprot GPCR Functional Assays URL: [Link]
-
Title: SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF FLUORINATED TRYPTAMINE DERIVATIVES Source: PubMed URL: [Link]
-
Title: Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy- N,N -dimethyltryptamine in Mice Source: ResearchGate URL: [Link]
-
Title: Psychedelics Drug Development Tracker Source: Psilocybin Alpha URL: [Link]
-
Title: Sleep-like state during wakefulness induced by psychedelic 5-MeO-DMT in mice Source: bioRxiv URL: [Link]
-
Title: Off-Target Effects of Psychoactive Drugs Revealed by Genome-Wide Assays in Yeast Source: PMC - NIH URL: [Link]
-
Title: New Brain Drugs Mimic Psychedelics Without the Hallucinations Source: SciTechDaily URL: [Link]
-
Title: Tryptamine induces cell death with ultrastructural features of autophagy in neurons and glia: Possible relevance for neurodegenerative disorders Source: PubMed URL: [Link]
-
Title: Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor Source: Analytical Chemistry URL: [Link]
-
Title: A review for cell-based screening methods in drug discovery Source: PMC - NIH URL: [Link]
-
Title: The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance Source: MDPI URL: [Link]
-
Title: Tryptamine, a Microbial Metabolite in Fermented Rice Bran Suppressed Lipopolysaccharide-Induced Inflammation in a Murine Macrophage Model Source: NIH URL: [Link]
-
Title: Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology Source: PMC - PubMed Central URL: [Link]
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Effect of ring fluorination on the pharmacology of hallucinogenic tryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. innoprot.com [innoprot.com]
- 7. resources.revvity.com [resources.revvity.com]
- 8. Frontiers | N, N-Dimethyltryptamine (DMT), an Endogenous Hallucinogen: Past, Present, and Future Research to Determine Its Role and Function [frontiersin.org]
- 9. crb.wisc.edu [crb.wisc.edu]
- 10. Off-Target Effects of Psychoactive Drugs Revealed by Genome-Wide Assays in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 11. psychedelicalpha.com [psychedelicalpha.com]
Application Notes and Protocols for Assessing the Blood-Brain Barrier Permeability of 7-Fluoroindoles
Introduction: The Challenge of Central Nervous System Drug Delivery and the Role of 7-Fluoroindoles
The blood-brain barrier (BBB) is a formidable obstacle in the development of therapeutics for central nervous system (CNS) disorders. This highly selective, semipermeable border of endothelial cells protects the brain from harmful substances in the blood while allowing essential nutrients to pass through.[1] For a drug to be effective in treating neurological conditions, it must efficiently cross this barrier to reach its target in therapeutically relevant concentrations. Unfortunately, it is estimated that over 95% of potential CNS drugs fail to cross the BBB, leading to high attrition rates in drug development pipelines.[1]
Indole-based compounds are a significant class of heterocyclic structures with a wide range of biological activities, including demonstrated CNS effects.[2][3][4] The introduction of a fluorine atom, as in 7-fluoroindoles, can modulate the physicochemical properties of the parent molecule, such as lipophilicity and metabolic stability, which are critical determinants of BBB permeability.[5] Therefore, a robust and systematic approach to evaluating the BBB permeability of novel 7-fluoroindole derivatives is essential for advancing their potential as CNS drug candidates.
This guide provides a comprehensive overview of the state-of-the-art methods for assessing the BBB permeability of 7-fluoroindoles. We will delve into the theoretical underpinnings and practical applications of in silico, in vitro, and in vivo models, offering detailed protocols and expert insights to guide researchers in making informed decisions throughout the drug discovery process.
I. Foundational Principles: Physicochemical Properties Governing BBB Permeability
The ability of a small molecule like a 7-fluoroindole to cross the BBB is largely dictated by a combination of its physicochemical properties. Understanding these properties is the first step in designing and prioritizing compounds with a higher probability of CNS penetration. Key parameters include:
-
Lipophilicity (logP/logD): A delicate balance is required. While increased lipophilicity can enhance passive diffusion across the lipid-rich endothelial cell membranes of the BBB, excessively high lipophilicity can lead to increased plasma protein binding and non-specific tissue binding, ultimately reducing the free fraction of the drug available to cross the barrier.[5][6]
-
Molecular Weight (MW): Generally, smaller molecules (< 400-500 Da) exhibit better BBB permeability.[7]
-
Polar Surface Area (PSA): A lower PSA is associated with increased BBB penetration.[7][8] This is because a higher PSA indicates a greater number of hydrogen bond donors and acceptors, which can hinder passage through the lipophilic cell membranes.[6]
-
Hydrogen Bonding Capacity: A lower number of hydrogen bond donors is particularly favorable for BBB permeability.[6]
-
Ionization State (pKa): The charge of a molecule at physiological pH (7.4) significantly impacts its ability to cross the BBB. Generally, neutral species are more permeable than their ionized counterparts.[5]
The introduction of a fluorine atom in the 7-position of the indole ring can influence these properties. For instance, fluorine can increase lipophilicity and alter the electronic properties of the molecule, which may impact its interaction with BBB transporters.
II. A Tiered Approach to Permeability Assessment
A hierarchical strategy, starting with high-throughput in silico and in vitro methods and progressing to more complex and lower-throughput in vivo studies for promising candidates, is the most efficient and cost-effective approach.
Figure 1: A tiered approach for assessing BBB permeability.
III. In Silico Prediction: The First Pass
Computational models provide a rapid and cost-effective initial assessment of a compound's potential to cross the BBB.[9] These models utilize the physicochemical properties of a molecule to predict its permeability.
Principle: Machine learning algorithms and quantitative structure-property relationship (QSPR) models are trained on large datasets of compounds with experimentally determined BBB permeability data.[10][11] These models can then predict the permeability of new molecules, such as 7-fluoroindoles, based on their calculated molecular descriptors.
Data Presentation:
| Parameter | Favorable Range for BBB Permeability |
| logP | 1.5 - 3.5 |
| Molecular Weight (Da) | < 450 |
| Polar Surface Area (Ų) | < 90 |
| Hydrogen Bond Donors | ≤ 3 |
| Hydrogen Bond Acceptors | ≤ 7 |
Table 1: Generally accepted physicochemical property ranges for optimal BBB penetration.
Protocol:
-
Obtain the 2D or 3D structure of the 7-fluoroindole derivative.
-
Utilize computational software (e.g., Schrödinger, MOE, or open-source tools like RDKit) to calculate key molecular descriptors.
-
Input these descriptors into a validated in silico BBB permeability prediction model. Several commercial and academic models are available.
-
Analyze the predicted permeability value (often expressed as logBB or a permeability class).
Causality Behind Choices: In silico modeling is a valuable first-pass filter to prioritize a series of 7-fluoroindole analogs for synthesis and further testing, saving significant time and resources.[12]
IV. In Vitro Models: Simulating the Barrier
In vitro models provide a more direct measure of permeability by simulating the BBB in a laboratory setting.
A. Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
Principle: The PAMPA-BBB assay is a high-throughput method that assesses the passive diffusion of a compound across an artificial membrane coated with a lipid solution that mimics the composition of the brain endothelial cell membrane.[7][13] This assay specifically measures transcellular passive permeability and does not account for active transport or paracellular flux.
Protocol:
-
Preparation of the Donor Plate: Add the 7-fluoroindole test compound to a buffer solution at a known concentration in a 96-well donor plate.
-
Preparation of the Acceptor Plate: Fill the wells of a 96-well acceptor plate with a buffer solution.
-
Assembly of the PAMPA Sandwich: Coat the filter of a 96-well filter plate with a brain lipid solution and place it on top of the acceptor plate. Then, carefully place the donor plate on top of the filter plate.
-
Incubation: Incubate the PAMPA sandwich at room temperature for a defined period (e.g., 4-18 hours).
-
Quantification: After incubation, determine the concentration of the 7-fluoroindole in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.[14][15]
-
Calculation of Apparent Permeability (Papp): Calculate the Papp value using the following equation:
Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - ([drug]acceptor / [drug]equilibrium))
Where VD is the volume of the donor well, VA is the volume of the acceptor well, A is the area of the filter, t is the incubation time, and [drug]equilibrium is the concentration at equilibrium.
Data Presentation:
| Compound Class | Typical Papp (x 10⁻⁶ cm/s) |
| High Permeability | > 4.0 |
| Medium Permeability | 2.0 - 4.0 |
| Low Permeability | < 2.0 |
Table 2: Classification of BBB permeability based on PAMPA-BBB Papp values.
Causality Behind Choices: The PAMPA-BBB assay is an excellent tool for early-stage screening due to its high throughput, low cost, and reproducibility. It effectively isolates and evaluates the passive diffusion component of BBB penetration.
B. Cell-Based Assays: Incorporating Biological Complexity
Cell-based models utilize monolayers of cells that mimic the barrier properties of the BBB, including the formation of tight junctions and the expression of transporters.[16]
Figure 2: Schematic of a cell-based transwell assay for BBB permeability.
Principle: While originally derived from human colon adenocarcinoma, Caco-2 cells form a polarized monolayer with tight junctions and express several efflux transporters, making them a useful surrogate model for predicting oral drug absorption and, to some extent, BBB permeability.[13][17]
Protocol:
-
Cell Culture: Seed Caco-2 cells on a permeable Transwell® insert and culture for 21-28 days to allow for differentiation and formation of a tight monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to confirm the integrity of the cell monolayer.[16]
-
Permeability Assay:
-
For apical-to-basolateral (A-B) permeability, add the 7-fluoroindole to the apical chamber.
-
For basolateral-to-apical (B-A) permeability, add the compound to the basolateral chamber.
-
-
Sampling: At various time points, take samples from the receiver chamber.
-
Quantification: Analyze the concentration of the 7-fluoroindole in the samples using LC-MS/MS.[18]
-
Calculation of Papp and Efflux Ratio (ER): Calculate the Papp values for both directions. The efflux ratio is calculated as Papp (B-A) / Papp (A-B). An ER > 2 suggests the compound is a substrate for an efflux transporter.
Causality Behind Choices: The Caco-2 model provides a more biologically relevant system than PAMPA by incorporating both paracellular and transcellular transport, as well as the activity of some efflux transporters.[19]
Principle: Madin-Darby canine kidney (MDCK) cells transfected with the human MDR1 gene, which encodes for the P-glycoprotein (P-gp) efflux pump, are considered a gold standard for identifying P-gp substrates.[20][21] P-gp is highly expressed at the BBB and is a major contributor to the efflux of many drugs from the brain.[20]
Protocol: The protocol is similar to the Caco-2 assay, but with the MDCK-MDR1 cell line. A parental MDCK cell line (without the MDR1 gene) can be used as a control.
Data Presentation:
| Compound | Papp (A-B) (x 10⁻⁶ cm/s) | Papp (B-A) (x 10⁻⁶ cm/s) | Efflux Ratio (ER) | P-gp Substrate? |
| 7-Fluoroindole A | 5.2 | 5.5 | 1.1 | No |
| 7-Fluoroindole B | 1.8 | 9.0 | 5.0 | Yes |
Table 3: Example data from an MDCK-MDR1 assay.
Causality Behind Choices: This assay is crucial for determining if a 7-fluoroindole is a substrate of P-gp.[22] High efflux by P-gp can severely limit brain penetration, even for compounds with good passive permeability.[20]
V. In Vivo Studies: The Definitive Answer
In vivo studies in animal models provide the most definitive assessment of BBB permeability, as they account for all the physiological factors that can influence drug distribution to the brain.[23]
A. In Situ Brain Perfusion
Principle: This technique involves surgically isolating the blood supply to one hemisphere of the brain in an anesthetized rodent and perfusing it with a solution containing the 7-fluoroindole at a constant rate.[5][24] This method allows for the precise measurement of the rate of drug uptake into the brain without the confounding effects of systemic circulation and metabolism.
Protocol:
-
Animal Preparation: Anesthetize a rat or mouse and expose the carotid artery.
-
Catheterization: Ligate the necessary arteries and insert a catheter into the common carotid artery.
-
Perfusion: Perfuse the brain with a physiological buffer containing the 7-fluoroindole and a vascular space marker (e.g., [¹⁴C]sucrose) at a controlled rate.
-
Brain Collection: After a short perfusion period (e.g., 30-60 seconds), decapitate the animal and collect the brain.
-
Sample Processing: Homogenize the brain tissue and analyze the concentration of the 7-fluoroindole and the vascular marker.
-
Calculation of Brain Uptake Clearance (Kin): Calculate Kin, which represents the rate of unidirectional influx into the brain.
Causality Behind Choices: The in situ brain perfusion technique is a powerful tool for obtaining a quantitative measure of BBB permeability that is independent of plasma protein binding and systemic clearance.[5]
B. Brain-to-Plasma Concentration Ratio (Kp)
Principle: This method involves administering the 7-fluoroindole to an animal and, after a certain period, measuring its concentration in both the brain and the plasma. The ratio of these concentrations (Kp) provides an indication of the extent of brain penetration.
Protocol:
-
Dosing: Administer the 7-fluoroindole to a group of animals (e.g., via intravenous or oral administration).
-
Sample Collection: At a predetermined time point (ideally at steady-state), collect blood and brain samples.
-
Sample Processing: Process the blood to obtain plasma and homogenize the brain tissue.
-
Quantification: Determine the concentration of the 7-fluoroindole in the plasma and brain homogenate using LC-MS/MS.[14][15][25][26]
-
Calculation of Kp: Kp = Cbrain / Cplasma
Data Presentation:
| Kp Value | Interpretation |
| > 1 | Compound readily enters the brain and may accumulate there. |
| ≈ 1 | Compound distributes evenly between the brain and plasma. |
| < 1 | Compound has limited brain penetration. |
Table 4: Interpretation of Kp values.
Causality Behind Choices: The Kp value is a widely accepted measure of overall brain penetration and is highly relevant for predicting the in vivo efficacy of a CNS drug candidate.
VI. Conclusion: An Integrated Strategy for Success
The successful development of 7-fluoroindoles as CNS therapeutics hinges on a thorough and systematic evaluation of their BBB permeability. By employing the tiered approach outlined in this guide—from rapid in silico predictions to definitive in vivo studies—researchers can efficiently identify and optimize candidates with the highest potential for reaching their intended targets in the brain. Each method provides a unique piece of the puzzle, and an integrated analysis of the data from these assays will provide the most comprehensive understanding of a compound's ability to cross the blood-brain barrier.
VII. References
-
Visikol. (2024, April 8). In Vitro Blood Brain Barrier Permeability Assessment. Retrieved from
-
Dove Medical Press. (2019, October 18). In-vitro blood-brain barrier models for drug screening and permeation. Retrieved from
-
Tempo Bioscience. (2022, December 18). In Vitro Blood Brain Barrier Models for Drug Development. Retrieved from
-
Visikol. (2024, October 7). Maximizing Drug Efficacy with In Vitro Blood Brain Barrier Permeability Assessment. Retrieved from
-
Journal of High School Science. (2022, August 19). In Silico prediction of Blood-Brain Barrier permeability of chemical compounds using molecular feature modeling. Retrieved from
-
PubMed. (2018, October 22). In Silico Prediction of Blood-Brain Barrier Permeability of Compounds by Machine Learning and Resampling Methods. Retrieved from
-
Ingenta Connect. In Silico Prediction Models for Blood-Brain Barrier Permeation. Retrieved from
-
PubMed. (2022). Application of a high-resolution in vitro human MDR1-MDCK assay and in vivo studies in preclinical species to improve prediction of CNS drug penetration. Retrieved from
-
PubMed. Assessment of blood-brain barrier permeability using the in situ mouse brain perfusion technique. Retrieved from
-
ResearchGate. In vivo Methods for the Measurement of Blood-Brain Barrier Permeability of Drugs. Retrieved from
-
PubMed Central. Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms. Retrieved from
-
PubMed Central. Prediction of Drug Permeability Using In Vitro Blood–Brain Barrier Models with Human Induced Pluripotent Stem Cell-Derived Brain Microvascular Endothelial Cells. Retrieved from
-
Clostridium perfringens Epsilon Toxin. (2020, August 5). In vivo Blood-brain Barrier Permeability Assays Using. Retrieved from
-
ResearchGate. (2025, August 6). Selecting Good 'Drug-Like' Properties to Optimize Small Molecule Blood-Brain Barrier Penetration. Retrieved from
-
PubMed Central. A simple novel approach for detecting blood–brain barrier permeability using GPCR internalization. Retrieved from
-
RSC Publishing. A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS). Retrieved from
-
In Silico Prediction of Blood Brain Barrier Permeability: An Artificial Neural Network Model. Retrieved from
-
PubMed. (2014, February 15). Establishment of optimized MDCK cell lines for reliable efflux transport studies. Retrieved from
-
PubMed Central. A Method to Predict Blood-Brain Barrier Permeability of Drug-Like Compounds Using Molecular Dynamics Simulations. Retrieved from
-
Organic Chemistry Portal. Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6. Retrieved from
-
PubMed Central. The Blood-Brain Barrier Permeability of Six Indole Alkaloids from Uncariae Ramulus Cum Uncis in the MDCK-pHaMDR Cell Monolayer Model. Retrieved from
-
PubMed Central. In vivo methods for imaging blood–brain barrier function and dysfunction. Retrieved from
-
MDPI. Predicting the Blood-Brain Barrier Permeability of New Drug-Like Compounds via HPLC with Various Stationary Phases. Retrieved from
-
arXiv. (2022, August 18). In Silico Prediction of Blood-Brain Barrier Permeability of Chemical Compounds through Molecular Feature Modeling. Retrieved from _
-
ResearchGate. (2025, August 10). Caco-2 cell permeability assays to measure drug absorption. Retrieved from
-
American Physiological Society Journal. Comparison of blood-brain barrier permeability in mice and rats using in situ brain perfusion technique. Retrieved from
-
Charles River Laboratories. (2023, March 27). Bioanalysis of Small and Large Molecules using LC-MS. Retrieved from
-
PubMed Central. Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. Retrieved from
-
Modeling the Blood–Brain Barrier to Understand Drug Delivery in Alzheimer's Disease. Retrieved from
-
ResearchGate. (2026, January 21). Design, Synthesis, Anticonvulsant Activity and Structure-Activity Relationships of Novel 7-Azaindole Derivatives. Retrieved from
-
ResearchGate. (2025, August 6). A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS) | Request PDF. Retrieved from
-
DOI. (2012, September 15). Assessment of P‐Glycoprotein Substrate and Inhibition Potential of Test Compounds in MDR1‐Transfected MDCK Cells. Retrieved from
-
ResearchGate. Indole-3-propionic Acid Attenuates HI-Related Blood–Brain Barrier Injury in Neonatal Rats by Modulating the PXR Signaling Pathway. Retrieved from
-
Creative Bioarray. Caco-2 permeability assay. Retrieved from
-
MDPI. Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives. Retrieved from
-
ACS Publications. Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms | Journal of Medicinal Chemistry. Retrieved from
-
Oxford Academic. (2016, December 21). Predict drug permeability to blood–brain-barrier from clinical phenotypes: drug side effects and drug indications. Retrieved from
-
PubMed Central. Differences in the expression of endogenous efflux transporters in MDR1-transfected versus wildtype cell lines affect P-glycoprotein mediated drug transport. Retrieved from
-
PubMed Central. (2025, October 15). In Depth Chemical Analysis of Brain Extracellular Space using In Vivo Microdialysis with Liquid Chromatography-Tandem Mass Spectrometry. Retrieved from
-
PubMed. Comparison of brain capillary endothelial cell-based and epithelial (MDCK-MDR1, Caco-2, and VB-Caco-2) cell-based surrogate blood-brain barrier penetration models. Retrieved from
-
ACS Publications. An ex Vivo Model for Evaluating Blood–Brain Barrier Permeability, Efflux, and Drug Metabolism. Retrieved from
-
PubMed. Design, Synthesis, and Antitumor Potential of New Thiazolecontained 5-Fluoro-2-Oxindole Derivatives as Sunitinib Analogues. Retrieved from
-
BioIVT. Cell Permeability Assay. Retrieved from
-
ResearchGate. (2025, November 2). Screening novel CNS drug candidates for P-glycoprotein interactions using the cell line iP-gp: In vitro efflux ratios from iP-gp and MDCK-MDR1 monolayers compared to brain distribution data from mice | Request PDF. Retrieved from
-
Chromatography Online. (2021, August 1). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. Retrieved from
Sources
- 1. In Vitro Blood Brain Barrier Permeability Assessment [visikol.com]
- 2. Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Assessment of blood-brain barrier permeability using the in situ mouse brain perfusion technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. [2208.09484] In Silico Prediction of Blood-Brain Barrier Permeability of Chemical Compounds through Molecular Feature Modeling [arxiv.org]
- 10. jhss.scholasticahq.com [jhss.scholasticahq.com]
- 11. In Silico Prediction of Blood-Brain Barrier Permeability of Compounds by Machine Learning and Resampling Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Prediction of Drug Permeability Using In Vitro Blood–Brain Barrier Models with Human Induced Pluripotent Stem Cell-Derived Brain Microvascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. In Vitro Models for the Blood Brain Barrier [tempobioscience.com]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. researchgate.net [researchgate.net]
- 19. bioivt.com [bioivt.com]
- 20. Application of a high-resolution in vitro human MDR1-MDCK assay and in vivo studies in preclinical species to improve prediction of CNS drug penetration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Establishment of optimized MDCK cell lines for reliable efflux transport studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 23. researchgate.net [researchgate.net]
- 24. journals.physiology.org [journals.physiology.org]
- 25. criver.com [criver.com]
- 26. chromatographyonline.com [chromatographyonline.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 7-Fluoroindole
<
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of 7-fluoroindole. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to improve your reaction yields and overcome common experimental hurdles. As a crucial building block in medicinal chemistry and materials science, the efficient synthesis of 7-fluoroindole is of significant interest.[1][2][3] This resource consolidates practical, field-proven insights to help you navigate the complexities of its synthesis.
I. Understanding the Synthetic Landscape: Common Routes to 7-Fluoroindole
A thorough understanding of the primary synthetic methodologies is the first step toward troubleshooting and optimization. While several methods exist for indole synthesis, the Fischer indole synthesis remains a prevalent choice for fluoroindoles due to its versatility.[4][5] However, newer methods are continuously being developed to address the limitations of classical approaches.[6]
A. The Fischer Indole Synthesis: A Workhorse with Challenges
The Fischer indole synthesis involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone.[5] For 7-fluoroindole, this typically involves the reaction of (2-fluorophenyl)hydrazine with a suitable carbonyl compound.
Core Reaction: (2-Fluorophenyl)hydrazine + Aldehyde/Ketone --(Acid Catalyst)--> 7-Fluoroindole
While conceptually straightforward, this reaction is often plagued by issues such as low yields, side product formation, and harsh reaction conditions.[4] The electron-withdrawing nature of the fluorine atom can hinder the cyclization step, requiring careful optimization of catalysts and reaction parameters.[7]
II. Troubleshooting Guide: A Deeper Dive into Common Issues
This section addresses specific problems you may encounter during the synthesis of 7-fluoroindole, providing causal explanations and actionable solutions.
Q1: My Fischer indole synthesis of 7-fluoroindole is resulting in a very low yield. What are the likely causes and how can I improve it?
A1: Low yields in the Fischer indole synthesis are a frequent challenge. [4] Several factors can contribute to this, and a systematic approach to troubleshooting is essential.
-
Poor Quality of Starting Materials:
-
Causality: Impurities in the (2-fluorophenyl)hydrazine or the carbonyl compound can lead to a host of side reactions, consuming your starting materials and generating difficult-to-remove byproducts.[4] Hydrazine derivatives are particularly susceptible to oxidation.
-
Solution:
-
Ensure the purity of your starting materials. If necessary, purify the (2-fluorophenyl)hydrazine by recrystallization or column chromatography.
-
Store hydrazines under an inert atmosphere (nitrogen or argon) and in a cool, dark place to prevent degradation.
-
-
-
Inappropriate Acid Catalyst and Concentration:
-
Causality: The choice and concentration of the acid catalyst are critical for promoting the cyclization and dehydration steps.[4] Both Brønsted acids (e.g., H₂SO₄, polyphosphoric acid (PPA)) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) are commonly used.[4][5] An inappropriate catalyst or concentration can lead to incomplete reaction or decomposition of the starting materials or product.
-
Solution:
-
Catalyst Screening: Empirically test a range of acid catalysts. PPA is often effective but can lead to charring at high temperatures. Lewis acids like ZnCl₂ can be milder alternatives.
-
Concentration Optimization: Titrate the concentration of the chosen catalyst. A concentration that is too low may result in a sluggish reaction, while an excessively high concentration can promote side reactions and product degradation.
-
-
-
Suboptimal Reaction Temperature and Time:
-
Causality: The Fischer indole synthesis often requires elevated temperatures to drive the reaction forward.[4] However, excessive heat or prolonged reaction times can lead to the decomposition of the sensitive indole ring system.[4]
-
Solution:
-
Temperature Gradient: Experiment with a range of temperatures. Start with milder conditions and gradually increase the temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Reaction Monitoring: Use TLC to track the consumption of starting materials and the formation of the product. This will help you determine the optimal reaction time and prevent over-cooking the reaction.
-
-
Q2: I'm observing multiple spots on my TLC plate, indicating the formation of byproducts. What are they and how can I minimize them?
A2: The formation of byproducts is a common issue, often stemming from the reaction conditions or the nature of the starting materials.
-
Formation of Regioisomers:
-
Causality: If you are using an unsymmetrical ketone, there is a possibility of forming two different regioisomers of the indole. The position of the fluorine atom on the phenylhydrazine directs the cyclization, but the ketone can react on either of its α-carbons.
-
Solution:
-
Use a Symmetrical Ketone or an Aldehyde: If possible, using a symmetrical ketone or an aldehyde will eliminate the possibility of regioisomer formation.
-
Purification: If the formation of regioisomers is unavoidable, they can often be separated by column chromatography.
-
-
-
Side Reactions from Harsh Conditions:
-
Causality: High temperatures and strong acids can lead to a variety of side reactions, including polymerization and decomposition.[4]
-
Solution:
-
Milder Conditions: As mentioned previously, explore milder reaction conditions by lowering the temperature and using a less aggressive acid catalyst.
-
Alternative Synthetic Routes: Consider alternative, milder synthetic routes to 7-fluoroindole if the Fischer synthesis proves to be consistently problematic.[4]
-
-
Q3: I'm struggling with the purification of my 7-fluoroindole. What are the best practices?
A3: Purification can be challenging due to the properties of the product.
-
Product Volatility:
-
Causality: Fluoroindoles can be somewhat volatile, leading to loss of product during solvent removal under high vacuum.[8]
-
Solution:
-
Careful Solvent Removal: Remove the solvent under reduced pressure at a lower temperature (e.g., using a rotary evaporator with a chilled water bath).
-
Avoid High Vacuum for Extended Periods: Once the bulk of the solvent is removed, avoid leaving the product on a high-vacuum line for an extended time.
-
-
-
Emulsion Formation During Workup:
-
Causality: During the aqueous workup, emulsions can form, making phase separation difficult.[4]
-
Solution:
-
Addition of Brine: Adding a saturated solution of sodium chloride (brine) can help to break up emulsions by increasing the ionic strength of the aqueous layer.
-
Filtration through Celite: Passing the mixture through a pad of Celite can also help to break up emulsions.
-
-
-
Degradation on Silica Gel:
-
Causality: Indoles can be sensitive to the acidic nature of standard silica gel, leading to degradation during column chromatography.[4]
-
Solution:
-
Neutralized Silica Gel: Deactivate the silica gel by washing it with a solution of triethylamine in your eluent (e.g., 1-2% triethylamine in a hexane/ethyl acetate mixture) before packing the column.
-
Alumina Chromatography: Consider using neutral alumina as the stationary phase, which is less acidic than silica gel.
-
-
III. Frequently Asked Questions (FAQs)
Q: Are there any modern, higher-yielding alternatives to the Fischer indole synthesis for 7-fluoroindole?
A: Yes, modern synthetic chemistry offers several alternatives. Transition-metal-catalyzed methods, such as palladium-catalyzed cross-coupling reactions, have emerged as powerful tools for indole synthesis.[9] Additionally, methods involving the cyclization of substituted anilines or direct C-H functionalization of indole precursors are being explored.[10] A patented industrial method involves the cyclization of 2-fluorobenzene amide with tert-butyl acrylate and methylthio ethyl acetate, followed by hydrogenation reduction.[11]
Q: What is the typical purity and appearance of 7-fluoroindole?
A: High-purity 7-fluoroindole is typically a yellow liquid or a crystalline powder with a purity of ≥ 98%.[3] Its melting point is in the range of 60-62 °C.[3]
Q: How should I store 7-fluoroindole?
A: It is recommended to store 7-fluoroindole at 0-8 °C to maintain its stability.[3]
IV. Experimental Protocols & Data
Illustrative Fischer Indole Synthesis Protocol
This is a generalized protocol and may require optimization for your specific carbonyl compound.
-
Hydrazone Formation:
-
In a round-bottom flask, dissolve (2-fluorophenyl)hydrazine (1 equivalent) in ethanol.
-
Add the desired aldehyde or ketone (1.1 equivalents).
-
Add a catalytic amount of acetic acid (e.g., 2-3 drops).
-
Stir the mixture at room temperature for 1-2 hours, monitoring by TLC until the starting hydrazine is consumed.
-
Remove the solvent under reduced pressure. The resulting hydrazone can be used directly in the next step or purified if necessary.
-
-
Cyclization:
-
To the crude hydrazone, add your chosen acid catalyst (e.g., polyphosphoric acid or a solution of ZnCl₂ in a suitable solvent).
-
Heat the reaction mixture to the optimized temperature (e.g., 80-120 °C).
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
-
Workup and Purification:
-
Carefully quench the reaction by pouring it into a beaker of ice water.
-
Neutralize the mixture with a base (e.g., saturated sodium bicarbonate solution or aqueous ammonia).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on deactivated silica gel or neutral alumina.
-
Data Summary Table
| Parameter | Recommended Range/Value | Rationale |
| Starting Material Purity | >98% | Minimizes side reactions and improves yield.[4] |
| Acid Catalyst | PPA, ZnCl₂, BF₃·OEt₂ | Catalyst choice is substrate-dependent and requires screening.[4][5] |
| Reaction Temperature | 80-150 °C | Requires optimization; higher temperatures can cause decomposition.[4] |
| Purification Method | Column chromatography | Use deactivated silica gel or neutral alumina to prevent product degradation.[4] |
V. Visualizing the Workflow
Fischer Indole Synthesis Workflow
Caption: A streamlined workflow for the Fischer indole synthesis of 7-fluoroindole.
VI. References
-
Different strategies for synthesis of 7-azaindoles - ResearchGate. Available at: [Link]
-
7-Fluoroindole as an antivirulence compound against Pseudomonas aeruginosa | Request PDF - ResearchGate. Available at: [Link]
-
CN105622482A - Method for industrially preparing 7-fluoroindole - Google Patents. Available at:
-
7-fluoroindole as an Antivirulence Compound Against Pseudomonas Aeruginosa - PubMed. Available at: [Link]
-
Synthesis and fluorescence study of 7-azaindole in DNA oligonucleotides replacing a purine base - PMC - NIH. Available at: [Link]
-
Escherichia coli adapts metabolically to 6- and 7-fluoroindole, enabling proteome-wide fluorotryptophan substitution - Frontiers. Available at: [Link]
-
Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3 - The Royal Society of Chemistry. Available at: [Link]
-
Photophysics and Biological Applications of 7-Azaindole and Its Analogs - ACS Publications. Available at: [Link]
-
Synthesis of 5-Fluoroindole-5-13C - Diva-Portal.org. Available at: [Link]
-
Synthesis of indoles - Organic Chemistry Portal. Available at: [Link]
-
HFIP-Promoted Bischler Indole Synthesis under Microwave Irradiation - MDPI. Available at: [Link]
-
Fischer Indole Synthesis - YouTube. Available at: [Link]
-
Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine) - ResearchGate. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 7-fluoroindole as an antivirulence compound against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Indole synthesis [organic-chemistry.org]
- 7. youtube.com [youtube.com]
- 8. diva-portal.org [diva-portal.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. CN105622482A - Method for industrially preparing 7-fluoroindole - Google Patents [patents.google.com]
Technical Support Center: Method Refinement for Quantitative Analysis of 7-Fluoroindole Compounds
Welcome to the technical support center for the quantitative analysis of 7-fluoroindole compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to refine your analytical methods, ensuring accuracy, precision, and robustness in your experimental outcomes. 7-Fluoroindole and its derivatives are a significant class of compounds in pharmaceutical development and biological research, and their accurate quantification is paramount for meaningful results.[1][2]
Structure of this Guide
This guide is divided into the following sections to address common challenges and inquiries:
-
Frequently Asked Questions (FAQs): Quick answers to common questions regarding the analysis of 7-fluoroindole compounds.
-
Troubleshooting Guide: A detailed, problem-oriented guide to resolving specific issues encountered during quantitative analysis using HPLC/UHPLC-UV/MS, GC-MS, and ¹⁹F NMR.
-
Detailed Experimental Protocols: Step-by-step methodologies for key analytical workflows.
-
Data Summary and Visualization: Tables and diagrams to clarify complex information.
-
References: A comprehensive list of cited resources.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the quantitative analysis of 7-fluoroindole compounds?
A1: The primary challenges include:
-
Matrix Effects: When analyzing biological samples (e.g., plasma, urine), co-eluting endogenous components can suppress or enhance the ionization of 7-fluoroindole compounds in mass spectrometry, leading to inaccurate quantification.[1][3]
-
Analyte Stability: Indole compounds can be susceptible to oxidation and degradation, especially when exposed to light and air.[3][4] Proper storage and sample handling are crucial.
-
Chromatographic Resolution: Achieving baseline separation from isomers or closely related impurities can be challenging and requires careful method development.
-
Chiral Separation: If your 7-fluoroindole compound is chiral, separating the enantiomers is often necessary as they may have different pharmacological activities. This typically requires specialized chiral stationary phases.[5][6]
-
Derivatization for GC-MS: The indole nitrogen (N-H) is polar and may require derivatization to improve volatility and peak shape for gas chromatography.[7]
Q2: What are the recommended storage conditions for 7-fluoroindole compounds and their solutions?
A2: To ensure the stability of your 7-fluoroindole compounds:
-
Solid Form: Store in a cool (2-8°C), dark place, preferably under an inert atmosphere (argon or nitrogen) to minimize oxidation.[3] For long-term storage, -20°C is recommended.[1]
-
In Solution: If dissolved in organic solvents like DMSO for screening libraries, storage at -20°C under an argon atmosphere is advisable to minimize degradation over time.[1] For analytical standards in solvents like methanol or acetonitrile, prepare fresh solutions as needed and store them at 2-8°C in amber vials for short-term use. The stability of indole derivatives in aqueous solutions can be limited.[2][8]
Q3: Which analytical technique is most suitable for the quantitative analysis of 7-fluoroindole compounds?
A3: The choice of technique depends on the specific requirements of your analysis:
-
HPLC/UHPLC with UV or MS detection: This is the most common and versatile technique. It is suitable for a wide range of concentrations and can be coupled with mass spectrometry (LC-MS) for high sensitivity and selectivity, which is particularly useful for complex matrices.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be a powerful tool, especially for volatile and thermally stable derivatives of 7-fluoroindole. It often requires a derivatization step to block the active indole N-H group.[7]
-
¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR): This technique offers a direct and non-destructive method for quantification without the need for a reference standard of the analyte, as an internal standard with a known concentration can be used. It is highly specific for fluorine-containing compounds.[4]
Troubleshooting Guide
This section is designed to help you diagnose and resolve common issues encountered during the quantitative analysis of 7-fluoroindole compounds.
High-Performance Liquid Chromatography (HPLC/UHPLC)
| Problem | Potential Cause | Troubleshooting Steps & Explanations |
| Poor Peak Shape (Tailing or Fronting) | 1. Secondary Interactions: The slightly acidic indole N-H can interact with residual silanols on the silica-based column packing, causing peak tailing. 2. Column Overload: Injecting too much sample can lead to peak fronting. 3. Inappropriate Mobile Phase pH: The ionization state of your compound can affect peak shape. | 1. Use a modern, end-capped column: Columns with advanced end-capping are designed to minimize silanol interactions. 2. Add a mobile phase modifier: A small amount of a competing base (e.g., 0.1% formic acid or triethylamine) can improve peak shape by masking silanol groups. 3. Reduce injection volume or sample concentration. 4. Adjust mobile phase pH: Buffer the mobile phase to a pH that ensures your analyte is in a single, non-ionized form. |
| Inconsistent Retention Times | 1. Mobile Phase Instability: Selective evaporation of a volatile organic component can alter the mobile phase composition. 2. Temperature Fluctuations: Changes in ambient temperature can affect retention times. 3. Column Equilibration: Insufficient equilibration time between gradient runs. | 1. Keep mobile phase bottles capped and use fresh mobile phase daily. 2. Use a column oven to maintain a consistent temperature. 3. Ensure adequate column equilibration time (at least 10-15 column volumes) before each injection. |
| Low Sensitivity/Poor Signal | 1. Suboptimal Detection Wavelength (UV): The selected wavelength may not be the λmax of your compound. 2. Poor Ionization Efficiency (MS): The mobile phase composition or source parameters may not be optimal for your compound. The fluorine atom can affect the electronic properties of the indole ring.[9][10][11] 3. Analyte Degradation: The compound may be degrading in the sample vial or during analysis. | 1. Determine the λmax of your 7-fluoroindole compound by running a UV scan. 2. Optimize MS source parameters (e.g., capillary voltage, gas flow, temperature). Consider using a mobile phase with a lower surface tension (e.g., containing methanol) to improve ESI efficiency.[12] 3. Prepare fresh samples and consider using an autosampler with temperature control. |
| Ghost Peaks | 1. Carryover from Previous Injections: Adsorption of the analyte onto surfaces in the injector or column. 2. Contaminated Mobile Phase or System: Impurities in the solvents or leaching from tubing. | 1. Implement a robust needle wash protocol in your autosampler. 2. Use high-purity solvents (HPLC or LC-MS grade). 3. Flush the system with a strong solvent to remove contaminants. |
Gas Chromatography-Mass Spectrometry (GC-MS)
| Problem | Potential Cause | Troubleshooting Steps & Explanations |
| No or Low Peak Intensity | 1. Analyte is too polar/non-volatile: The indole N-H group can lead to poor chromatographic performance and thermal degradation in the hot injector. 2. Improper Derivatization: Incomplete reaction or degradation of the derivative. | 1. Derivatize the 7-fluoroindole: Use a silylating (e.g., BSTFA) or acylating (e.g., TFAA) reagent to block the N-H group, increasing volatility and thermal stability.[7] 2. Optimize derivatization conditions: Adjust the reaction time, temperature, and reagent concentration. Ensure the sample is dry, as water can quench many derivatizing reagents. |
| Multiple Peaks for a Single Analyte | 1. Incomplete Derivatization: Both the derivatized and underivatized compound are present. 2. Formation of Multiple Derivatives: Silylation can sometimes lead to the formation of multiple silylated species.[13] | 1. Optimize the derivatization reaction to drive it to completion. 2. Carefully examine the mass spectra of the peaks to identify the different derivatives. Adjusting the derivatization conditions may favor the formation of a single product. |
| Peak Tailing | 1. Active Sites in the GC System: The indole N-H can interact with active sites in the injector liner or column. 2. Column Degradation: The stationary phase has degraded due to high temperatures or aggressive samples. | 1. Use a deactivated inlet liner. 2. Derivatize the analyte to block the active N-H group. 3. Condition the column according to the manufacturer's instructions. If tailing persists, the column may need to be replaced. |
¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR)
| Problem | Potential Cause | Troubleshooting Steps & Explanations |
| Inaccurate Quantification | 1. Inaccurate Internal Standard Concentration: The concentration of the internal standard is not precisely known. 2. Incomplete Relaxation: The relaxation delay (d1) is too short, leading to incomplete relaxation of the nuclei between scans and inaccurate signal integration. 3. Baseline Distortion: Poor shimming or instrument instability can lead to a distorted baseline, affecting integration accuracy. | 1. Use a certified reference material for the internal standard. [7] 2. Determine the T1 relaxation time of both the analyte and the internal standard and set the relaxation delay to at least 5 times the longest T1. 3. Perform careful shimming of the sample before acquisition. Apply appropriate baseline correction during data processing. |
| Broad Peaks | 1. Poor Shimming: Inhomogeneity in the magnetic field. 2. Sample Viscosity: Highly viscous samples can lead to broader lines. 3. Chemical Exchange: The analyte may be undergoing chemical exchange on the NMR timescale. | 1. Re-shim the spectrometer. 2. Dilute the sample if possible. 3. Consider acquiring the spectrum at a different temperature to see if the peaks sharpen. |
Detailed Experimental Protocols
Protocol 1: Quantitative Analysis of 7-Fluoroindole in Human Plasma using LC-MS/MS
This protocol provides a general framework. Specific parameters should be optimized for your particular 7-fluoroindole compound and LC-MS system. Method validation should be performed according to regulatory guidelines such as the FDA's Bioanalytical Method Validation guidance or ICH Q2(R1).[8]
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., a stable isotope-labeled version of the analyte).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for analysis.
2. LC-MS/MS Conditions:
| Parameter | Condition | Rationale |
| LC System: | UHPLC System | Provides high resolution and fast analysis times. |
| Column: | C18, 1.8 µm, 2.1 x 50 mm | A standard reversed-phase column suitable for many small molecules. |
| Mobile Phase A: | 0.1% Formic Acid in Water | Provides protons for positive ion mode ESI and helps with peak shape. |
| Mobile Phase B: | 0.1% Formic Acid in Acetonitrile | A common organic solvent for reversed-phase chromatography. |
| Gradient: | 5% B to 95% B over 5 minutes | A generic gradient to elute compounds with a range of polarities. |
| Flow Rate: | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column. |
| Column Temperature: | 40°C | Improves peak shape and reduces viscosity. |
| Injection Volume: | 5 µL | |
| MS System: | Triple Quadrupole Mass Spectrometer | Ideal for quantitative analysis using Multiple Reaction Monitoring (MRM). |
| Ionization Mode: | Electrospray Ionization (ESI), Positive | Indoles generally ionize well in positive mode. |
| MRM Transitions: | To be determined by infusing a standard solution of the analyte. |
3. Method Validation:
-
The method should be validated for specificity, linearity, accuracy, precision, recovery, and stability as per regulatory guidelines.[8]
Protocol 2: GC-MS Analysis of 7-Fluoroindole after Derivatization
This protocol is a starting point for developing a quantitative GC-MS method.
1. Derivatization (Silylation):
-
Evaporate a known amount of the sample extract containing the 7-fluoroindole to dryness under nitrogen.
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine (as a catalyst and solvent).
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
2. GC-MS Conditions:
| Parameter | Condition | Rationale |
| GC System: | Gas Chromatograph with a Mass Selective Detector | |
| Column: | 5% Phenyl Methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness | A general-purpose column suitable for a wide range of compounds. |
| Inlet Temperature: | 250°C | |
| Injection Mode: | Splitless (for trace analysis) | |
| Carrier Gas: | Helium at a constant flow of 1 mL/min | |
| Oven Program: | Start at 100°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min | An example program; should be optimized for the specific derivative. |
| MS Source Temp: | 230°C | |
| MS Quad Temp: | 150°C | |
| Ionization Mode: | Electron Ionization (EI) at 70 eV | |
| Acquisition Mode: | Selected Ion Monitoring (SIM) | For quantitative analysis, monitor characteristic ions of the derivatized analyte. |
Data Summary and Visualization
Table 1: Comparison of Analytical Techniques for 7-Fluoroindole Quantification
| Technique | Advantages | Disadvantages | Best Suited For |
| HPLC-UV | - Widely available - Robust and reproducible - Relatively low cost | - Lower sensitivity than MS - Potential for interference from co-eluting compounds | Routine analysis of relatively clean samples with moderate to high concentrations. |
| LC-MS/MS | - High sensitivity and selectivity - Suitable for complex matrices - Provides structural information | - Susceptible to matrix effects[1][3] - Higher cost and complexity | Trace-level quantification in biological matrices (e.g., plasma, urine). |
| GC-MS | - High chromatographic efficiency - Provides structural information from fragmentation patterns | - Requires derivatization for polar analytes[7] - Not suitable for thermally labile compounds | Analysis of volatile and thermally stable 7-fluoroindole derivatives. |
| ¹⁹F NMR | - Highly specific for fluorinated compounds - Non-destructive - No need for an analyte-specific reference standard for quantification[4] | - Lower sensitivity compared to MS - Requires a high-field NMR spectrometer | Purity assessment and quantification of bulk materials and concentrated solutions. |
Diagrams
Caption: A logical approach to troubleshooting analytical issues.
References
- Mei, H., Hsieh, Y., & Korfmacher, W. A. (2003). Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid. Journal of the American Society for Mass Spectrometry, 14(11), 1290–1294.
-
Alfa Chemistry. (2023, May 8). Acylation Reagents for Gas Chromatography. Labinsights. Retrieved from [Link]
-
J&K Scientific. (n.d.). 7-Fluoroindole | 387-44-0. Retrieved from [Link]
-
IntechOpen. (2012, March 21). Derivatization Reactions and Reagents for Gas Chromatography Analysis. Retrieved from [Link]
-
Oxford Academic. (2021, September 11). Enantiomeric Separation of Indole-3-Propanamide Derivatives by Using Supercritical Fluid Chromatography on a Polysaccharide-Based Chiral Stationary Phase. Journal of Chromatographic Science. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry. Retrieved from [Link]
-
ResearchGate. (2025, August 6). (PDF) Review: Derivatization in mass spectrometry—1. Silylation. Retrieved from [Link]
-
Freie Universität Berlin. (n.d.). Investigating the Site‐Specific Impact of Fluorine Substitution on Aromatic Interactions in a Tryptophan Zipper Peptide. Refubium. Retrieved from [Link]
-
PubMed. (n.d.). Enantiomeric separation of pirlindole by liquid chromatography using different types of chiral stationary phases. Retrieved from [Link]
-
IntechOpen. (n.d.). Derivatization Methods in GC and GC/MS. Retrieved from [Link]
-
Royal Society of Chemistry. (2025, September 25). Recent advances in the synthesis of indoles and their applications. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
-
MDPI. (n.d.). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Retrieved from [Link]
-
PubMed. (n.d.). The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. A study of aziridine and its derivatives. Retrieved from [Link]
-
MDPI. (n.d.). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. Retrieved from [Link]
-
PubMed. (2021, March 25). Acylation as a successful derivatization strategy for the analysis of pinacolyl alcohol in a glycerol-rich matrix by GC-MS: application during an OPCW Proficiency Test. Retrieved from [Link]
-
Microbe Notes. (2022, August 10). Indole Test- Principle, Reagents, Procedure, Result Interpretation and Limitations. Retrieved from [Link]
-
LCGC International. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation. Retrieved from [Link]
-
ACS Publications. (2019, June 20). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. Retrieved from [Link]
- Google Patents. (n.d.). US5085991A - Process of preparing purified aqueous indole solution.
-
Česká a slovenská farmacie. (2007, July 23). HPLC separation of enantiomers using chiral stationary phases. Retrieved from [Link]
-
PubMed. (n.d.). Rates of Deactivation Processes of Indole Derivatives in Water-Organic Solvent Mixtures--Application to Tryptophyl Fluorescence of Proteins. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of Indole-Based Derivatives Containing Ammonium Salts, Diamines and Aminoureas for Organocatalysis. Retrieved from [Link]
-
HHS.gov. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. Retrieved from [Link]
-
ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation. Retrieved from [Link]
-
YouTube. (2020, July 6). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. Retrieved from [Link]
-
YouTube. (2024, October 31). ICH Q2 Validation of Analytical Procedures. Retrieved from [Link]
-
LCGC International. (n.d.). Validation of Bioanalytical Methods — Highlights of FDA's Guidance. Retrieved from [Link]
-
FDA.gov. (n.d.). Bioanalytical Method Validation. Retrieved from [Link]
-
YouTube. (2020, July 6). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. Retrieved from [Link]
-
YouTube. (2024, October 31). ICH Q2 Validation of Analytical Procedures. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
LCGC International. (n.d.). Validation of Bioanalytical Methods — Highlights of FDA's Guidance. Retrieved from [Link]
-
AAPS. (n.d.). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]
-
FDA.gov. (n.d.). Bioanalytical Method Validation. Retrieved from [Link]
-
YouTube. (2020, July 6). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. Retrieved from [Link]
-
YouTube. (2024, October 31). ICH Q2 Validation of Analytical Procedures. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation. Retrieved from [Link]
-
LCGC International. (n.d.). Validation of Bioanalytical Methods — Highlights of FDA's Guidance. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation. Retrieved from [Link]
-
YouTube. (2020, July 6). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. The triplet-state lifetime of indole derivatives in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Indole CAS#: 120-72-9 [m.chemicalbook.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Enantiomeric separation of pirlindole by liquid chromatography using different types of chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. weber.hu [weber.hu]
- 8. Rates of deactivation processes of indole derivatives in water-organic solvent mixtures--application to tryptophyl fluorescence of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 10. The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. A study of aziridine and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Cell-Based Assays for Fluorinated Indole Derivatives
Welcome to the technical support center for optimizing cell-based assays with fluorinated indole derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges and unlock the full potential of this promising class of compounds. My experience in the field has shown that the strategic incorporation of fluorine into the indole scaffold can significantly enhance metabolic stability, binding affinity, and lipophilicity.[1][2] However, these same properties can introduce complexities in assay design and execution.
This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the generation of robust and reproducible data.
I. Frequently Asked Questions (FAQs)
This section addresses common initial queries when working with fluorinated indole derivatives.
Q1: Why is my fluorinated indole derivative insoluble in my aqueous cell culture medium?
Fluorination, particularly at multiple positions, can dramatically increase the lipophilicity (hydrophobicity) of a molecule.[3] This often leads to poor solubility in aqueous environments like cell culture media. It is crucial to first prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it into your final assay medium.[4]
Q2: I've dissolved my compound in DMSO, but I still see precipitates in my cell culture plate. What's happening?
This is a common issue. Even with a DMSO stock, the compound can precipitate when diluted into the aqueous medium, a phenomenon known as "DMSO shock" or crashing out.[4][5] This can be caused by exceeding the compound's kinetic solubility limit in the final assay buffer.[6] It is also possible that the compound is interacting with components in the media, such as proteins in fetal bovine serum (FBS), causing it to precipitate over time.[4]
Q3: My fluorescence-based assay is showing high background noise. Could my fluorinated indole be the cause?
Yes, it's possible. While not all fluorinated compounds are inherently fluorescent, the indole scaffold itself can exhibit autofluorescence. Alterations to the electronic properties of the molecule through fluorination could potentially enhance this effect.[7] It is essential to test for compound autofluorescence at the excitation and emission wavelengths of your assay.
Q4: I'm observing cytotoxicity at concentrations where I don't expect it. What could be the reason?
Unexpected cytotoxicity can stem from several sources. Firstly, the precipitate of your compound could be physically damaging the cells. Secondly, the high lipophilicity of your fluorinated indole might lead to non-specific interactions with cellular membranes, disrupting their integrity. Finally, the formation of compound aggregates can lead to non-specific cellular stress and toxicity.[8]
Q5: How does fluorination affect the pKa of my indole derivative and why is this important for my assay?
Fluorine is a highly electronegative atom. Its incorporation into a molecule, especially near an ionizable group, can lower the pKa, making acidic protons more acidic and basic groups less basic.[9][10] This change in ionization state at physiological pH (around 7.4) can affect the compound's solubility, cell permeability, and interaction with its biological target.
II. Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during cell-based assays with fluorinated indole derivatives.
Problem 1: Compound Precipitation in Assay Wells
Symptoms:
-
Visible particulate matter or cloudiness in the wells.
-
Inconsistent and non-reproducible assay results.
-
Artifactual cell death or stress.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for compound precipitation.
In-Depth Explanation: Immediate precipitation is often a sign of poor kinetic solubility. By lowering the DMSO concentration at the point of dilution and ensuring the media is at 37°C, you can sometimes keep the compound in solution.[10] If precipitation occurs over time, it may indicate compound instability or interaction with media components.[4] Running a stability assay (Protocol II) can help diagnose this. Highly lipophilic compounds can also adsorb to the plastic of the assay plate.
Problem 2: High Background or Signal Interference in Fluorescence/Luminescence Assays
Symptoms:
-
High signal in vehicle-only control wells.
-
Quenching of the expected signal.
-
Inconsistent signal-to-background ratio.
Troubleshooting Steps:
-
Assess Compound Autofluorescence:
-
Prepare a plate with your assay buffer and serial dilutions of your fluorinated indole derivative.
-
Read the plate at the same excitation and emission wavelengths as your assay.
-
If you observe a significant signal from the compound alone, you will need to subtract this background from your experimental wells or consider an alternative, non-fluorescent assay readout.[11]
-
-
Check for Signal Quenching:
-
Run your assay with a known positive control that generates a signal.
-
In parallel wells, add the positive control and your fluorinated indole derivative.
-
A decrease in the signal compared to the positive control alone indicates quenching.
-
-
Consider Assay Readout Timing:
-
Some compounds may be unstable and break down into fluorescent or quenching byproducts. Measure the signal at different time points to see if the interference is time-dependent.
-
Problem 3: Inconsistent Biological Activity and Poor Dose-Response Curves
Symptoms:
-
Shallow or non-sigmoidal dose-response curves.
-
Poor reproducibility between replicate experiments.
-
Activity observed in unrelated assays (promiscuous inhibition).
Underlying Cause - Compound Aggregation: Highly lipophilic molecules, including many fluorinated indoles, can self-assemble into colloidal aggregates in aqueous solutions.[6][8] These aggregates can non-specifically sequester and denature proteins, leading to promiscuous enzyme inhibition and other assay artifacts.[12]
Mitigation and Detection Strategies:
-
Detergent-Based Assay: Repeat the assay with the inclusion of a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100. If the compound's activity is significantly reduced, it is likely due to aggregation.[6]
-
BSA Addition: Including a decoy protein like Bovine Serum Albumin (BSA) at a concentration of 0.1 mg/mL can sometimes mitigate the effects of aggregation by providing an alternative binding surface for the aggregates.[6]
-
Dynamic Light Scattering (DLS): This technique can be used to directly detect the presence of aggregates in your compound solution.
III. Key Experimental Protocols
Here are detailed, step-by-step protocols for essential preliminary experiments to characterize your fluorinated indole derivatives.
Protocol I: Kinetic Solubility Assessment
This assay provides a rapid determination of your compound's solubility in an aqueous buffer.
Materials:
-
Test compound dissolved in DMSO (e.g., 10 mM stock).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
96-well clear-bottom microplate.
-
Plate reader capable of measuring absorbance at 620 nm.
Procedure:
-
In a 96-well plate, add PBS to a series of wells.
-
Add a small volume of your DMSO stock solution to each well to create a serial dilution of your compound (e.g., from 200 µM down to 0.1 µM). Keep the final DMSO concentration consistent across all wells and below 1%.
-
Include a set of wells with DMSO and PBS only as a blank.
-
Mix the plate on a shaker for 5 minutes.
-
Incubate the plate at room temperature for 1-2 hours.
-
Measure the absorbance (turbidity) at 620 nm.[6]
-
The concentration at which a significant increase in absorbance is observed above the blank is the kinetic solubility limit.
Protocol II: Compound Stability in Cell Culture Media
This protocol assesses the chemical stability of your compound in the complete cell culture medium over the time course of your experiment.
Materials:
-
Test compound.
-
Complete cell culture medium (including serum, if applicable).
-
Incubator at 37°C with 5% CO₂.
-
HPLC-UV system.
Procedure:
-
Prepare a solution of your fluorinated indole derivative in the complete cell culture medium at the highest concentration you plan to use in your assay.
-
Immediately take a sample for HPLC analysis (this is your T=0 time point).[13]
-
Incubate the remaining solution under standard cell culture conditions (37°C, 5% CO₂).
-
Take samples at various time points throughout your planned experiment duration (e.g., 4, 8, 24, 48 hours).
-
Analyze all samples by HPLC-UV. The peak area of the parent compound at each time point is compared to the T=0 sample to determine the percentage of compound remaining. A significant decrease indicates instability.[14]
Protocol III: MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as an indicator of cell viability.
Materials:
-
Cells of interest.
-
Complete cell culture medium.
-
Fluorinated indole derivative.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[15]
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 16% SDS, 2% acetic acid in water).[12]
-
96-well cell culture plate.
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
The next day, treat the cells with a serial dilution of your fluorinated indole derivative. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[12]
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[15]
-
Read the absorbance at a wavelength between 540 and 590 nm.[16]
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
IV. Data Presentation and Interpretation
The unique properties conferred by fluorination can significantly impact a molecule's behavior. Presenting this data clearly is crucial for project progression.
Table 1: Comparative Physicochemical Properties of Indole and 5-Fluoroindole
| Property | Indole | 5-Fluoroindole | Rationale for Change |
| LogP (Lipophilicity) | ~2.1 | ~2.3 | The electronegative fluorine atom increases hydrophobicity.[3] |
| pKa (NH acidity) | ~16.97 | ~16.22 | The electron-withdrawing nature of fluorine stabilizes the conjugate base, making the NH proton more acidic.[9] |
| Aqueous Solubility | Higher | Lower | Increased lipophilicity generally leads to decreased aqueous solubility. |
| Metabolic Stability | Lower | Higher | The C-F bond is stronger than a C-H bond, making it less susceptible to oxidative metabolism by cytochrome P450 enzymes.[17] |
Note: The values presented are approximate and can vary based on experimental conditions. The purpose of this table is to illustrate the general trends observed upon fluorination.
V. Mechanistic Insights and Pathway Visualization
Indole derivatives are known to interact with a variety of signaling pathways, often as kinase inhibitors.[18][19] Understanding the potential targets of your fluorinated indole is key to interpreting your results. For example, many indole-based compounds have been shown to modulate the MAPK/ERK pathway, which is crucial for cell proliferation and survival.[20][21]
Caption: Potential inhibition of the MAPK/ERK pathway by a fluorinated indole derivative.
This diagram illustrates a common mechanism where an indole-based kinase inhibitor might block the signaling cascade at the level of Raf, thereby preventing downstream signaling that leads to cell proliferation.
By systematically addressing the physicochemical properties of your fluorinated indole derivatives and employing the troubleshooting strategies and protocols outlined in this guide, you can overcome common experimental hurdles and generate high-quality, reliable data for your research and drug discovery programs.
VI. References
-
Grygorenko, O., et al. (n.d.). Comparison of the changes in Log P of selected alkyl and fluoroalkyl.... ResearchGate. Retrieved from [Link]
-
Taillefumier, C., et al. (2016). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. PubMed Central. Retrieved from [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
Ismalaj, E., et al. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PubMed. Retrieved from [Link]
-
NCBI Bookshelf. (2017). Assay Interference by Aggregation. Retrieved from [Link]
-
Grygorenko, O., et al. (n.d.). pKa – LogP plot covered by fluorine‐containing and non‐fluorinated.... ResearchGate. Retrieved from [Link]
-
Blaney, P., et al. (2005). Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. PubMed. Retrieved from [Link]
-
NCBI. (n.d.). Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents. Retrieved from [Link]
-
NCBI. (n.d.). Inhibition of p38 MAPK increases the sensitivity of 5-fluorouracil-resistant SW480 human colon cancer cells to noscapine. Retrieved from [Link]
-
ResearchGate. (2025). High-throughput Assays for Promiscuous Inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). Uncovering abnormal changes in logP after fluorination using molecular dynamics simulations. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Retrieved from [Link]
-
BMG LABTECH. (n.d.). How to reduce autofluorescence in cell-based assays. Retrieved from [Link]
-
ACS Publications. (2009). Promiscuous Aggregate-Based Inhibitors Promote Enzyme Unfolding. Retrieved from [Link]
-
MDPI. (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Retrieved from [Link]
-
ResearchGate. (2026). Addressing Compound Reactivity and Aggregation Assay Interferences: Case Studies of Biochemical High-Throughput Screening Campaigns Benefiting from the National Institutes of Health Assay Guidance Manual Guidelines. Retrieved from [Link]
-
ResearchGate. (n.d.). Modulation of 5-fluorouracil activation of toll-like/MyD88/NF-κB/MAPK pathway by Saccharomyces boulardii CNCM I-745 probiotic. Retrieved from [Link]
-
ChemRxiv. (2024). Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing derivatives with machine learning. Retrieved from [Link]
-
NCBI. (2019). A simple, efficient and rapid HPLC–UV method for the detection of 5-HT in RIN-14B cell extract and cell culture medium. Retrieved from [Link]
-
ResearchGate. (n.d.). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. Retrieved from [Link]
-
MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Retrieved from [Link]
-
PubMed. (n.d.). Inhibition of the p38 MAPK pathway sensitises human colon cancer cells to 5-fluorouracil treatment. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). Applications of Fluorinated Indole Intermediates in Fine Chemicals. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Full article: Evolution of assay interference concepts in drug discovery. Retrieved from [Link]
-
NCBI. (2009). Promiscuous Aggregate-Based Inhibitors Promote Enzyme Unfolding. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). Erk Signaling Pathway. Retrieved from [Link]
-
PLOS One. (2012). Fluorophore Labeled Kinase Detects Ligands That Bind within the MAPK Insert of p38α Kinase. Retrieved from [Link]
-
ResearchGate. (n.d.). Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. Retrieved from [Link]
-
Wikipedia. (n.d.). MAPK/ERK pathway. Retrieved from [Link]
-
MDPI. (n.d.). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Retrieved from [Link]
-
Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Retrieved from [Link]
-
PubMed. (n.d.). Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. Retrieved from [Link]
-
Assay Genie. (n.d.). p38 MAPK Signaling Review. Retrieved from [Link]
-
Espace INRS. (n.d.). Exploring the Phenomena of Compound Aggregation and Nano-entities for Drug Discovery. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Compound Precipitation in High-Concentration DMSO Solutions. Retrieved from [Link]
-
NCBI Bookshelf. (n.d.). Assay Guidance Manual. Retrieved from [Link]
-
MDPI. (2026). Cells, Volume 15, Issue 3 (February-1 2026) – 30 articles. Retrieved from [Link]
-
ResearchGate. (n.d.). Simplified diagram of the four distinct MAP kinase signaling pathways in human. RAS-RAF-MEK-ERK signalin. Retrieved from [Link]
-
NCBI. (2025). Interference and Artifacts in High-content Screening - Assay Guidance Manual. Retrieved from [Link]
Sources
- 1. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05697C [pubs.rsc.org]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. growingscience.com [growingscience.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Promiscuous Aggregate-Based Inhibitors Promote Enzyme Unfolding - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Inhibition of p38 MAPK increases the sensitivity of 5-fluorouracil-resistant SW480 human colon cancer cells to noscapine - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Inhibition of the p38 MAPK pathway sensitises human colon cancer cells to 5-fluorouracil treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Fluorinated Research Chemicals
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, fluorinated research chemicals hold a prominent position. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased binding affinity, and improved bioavailability, have made them a cornerstone in the design of novel therapeutics. However, the very characteristics that make these compounds medicinally attractive also present significant analytical challenges. Ensuring the accuracy, reliability, and consistency of quantitative data for fluorinated compounds is paramount for regulatory submissions, pharmacokinetic and pharmacodynamic studies, and overall research integrity.
This guide provides an in-depth technical comparison of analytical methodologies for fluorinated research chemicals, with a core focus on the principles and practical application of cross-validation. As a self-validating system, a robustly cross-validated analytical method provides a high degree of confidence in the reported data, irrespective of the analytical platform or laboratory in which the analysis is performed. We will delve into the causality behind experimental choices, provide detailed protocols, and present comparative data to empower researchers to design and implement rigorous validation strategies for these unique molecules.
The Imperative of Cross-Validation for Fluorinated Compounds
The introduction of fluorine into a molecule can significantly alter its analytical behavior. The high electronegativity and small size of the fluorine atom can lead to:
-
Chromatographic Challenges: Altered polarity can affect retention times and peak shapes in High-Performance Liquid Chromatography (HPLC). The volatility of some smaller fluorinated compounds makes them amenable to Gas Chromatography (GC), but thermal instability of larger molecules can be a concern.
-
Mass Spectrometric Idiosyncrasies: The presence of fluorine can influence ionization efficiency and fragmentation patterns in Mass Spectrometry (MS). In some cases, the high energy of the carbon-fluorine bond can make fragmentation challenging, requiring optimization of MS parameters.
-
Nuclear Magnetic Resonance (NMR) Specificity: The 19F nucleus is 100% abundant and has a spin of ½, making 19F NMR a powerful tool for both qualitative and quantitative analysis. However, the wide chemical shift range requires careful optimization of acquisition parameters.
Given these unique characteristics, relying on a single analytical method can be risky. Cross-validation, the process of comparing results from two or more distinct analytical methods, is therefore not just a regulatory expectation but a scientific necessity. It provides an independent verification of a method's performance and ensures the interchangeability of data between different techniques or laboratories.
Core Principles of Analytical Method Validation
Before delving into cross-validation, it is essential to understand the fundamental parameters of single-method validation, as defined by the International Council for Harmonisation (ICH) guideline Q2(R1) and the more recent Q2(R2)/Q14 framework.[1][2] These parameters form the basis of our comparative analysis.
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
-
Precision: The closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This is further divided into repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
-
Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Comparative Analysis of Key Analytical Techniques
The choice of analytical technique for a fluorinated research chemical is dictated by its physicochemical properties. Here, we compare the three most common modalities: HPLC-MS/MS, GC-MS, and quantitative 19F NMR (qNMR).
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
HPLC-MS/MS is a workhorse in bioanalysis and pharmaceutical quality control due to its high sensitivity, selectivity, and applicability to a wide range of non-volatile and thermally labile compounds.[3]
-
Strengths:
-
Broad applicability to a wide range of fluorinated compounds.
-
High sensitivity (sub-ng/mL levels are often achievable).
-
High selectivity, especially with tandem mass spectrometry.
-
-
Challenges with Fluorinated Compounds:
-
The polarity of fluorinated compounds can be difficult to predict, requiring careful column and mobile phase selection. Fluorinated phases can sometimes offer alternative selectivity.[4][5]
-
Ion suppression or enhancement in the MS source due to co-eluting matrix components.
-
Some highly fluorinated compounds may exhibit poor ionization efficiency.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is well-suited for volatile and thermally stable compounds. For smaller fluorinated molecules, it can offer excellent separation efficiency and sensitivity.
-
Strengths:
-
High resolution chromatography.
-
Relatively low cost of operation compared to HPLC.
-
-
Challenges with Fluorinated Compounds:
-
Not suitable for non-volatile or thermally labile compounds.
-
The high reactivity of some fluorinated compounds can lead to degradation in the hot injector or on the column.
-
Molecular ions may not be observed in electron ionization (EI) for some fluorinated compounds, making identification challenging.[6]
-
Quantitative 19F Nuclear Magnetic Resonance (qNMR)
19F qNMR is a powerful primary analytical method that provides a direct measure of the number of fluorine nuclei in a sample.
-
Strengths:
-
It is a primary ratio method, often requiring no specific reference standard of the analyte itself.
-
High specificity due to the large chemical shift dispersion of 19F.
-
Non-destructive technique.
-
-
Challenges with Fluorinated Compounds:
-
Lower sensitivity compared to MS-based methods.
-
Requires careful selection of an appropriate internal standard that does not overlap with the analyte signals.
-
Longer analysis times may be required to achieve adequate signal-to-noise for low concentration samples.
-
Experimental Protocols for Cross-Validation
The following section provides detailed, step-by-step protocols for key cross-validation experiments. These are intended as a guide and should be adapted based on the specific analyte and analytical methods being compared.
Cross-Validation Workflow
Sources
- 1. pharmaguru.co [pharmaguru.co]
- 2. fda.gov [fda.gov]
- 3. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 6. Long-Term Per- and Polyfluoroalkyl Substances Exposure and Kidney Function in Taiwanese Adolescents and Young Adults: A 10-Year Prospective Cohort Study | MDPI [mdpi.com]
A Researcher's Guide to the Validation of Animal Models for Testing Fluorinated Psychoactive Compounds
For researchers, scientists, and drug development professionals, the preclinical evaluation of novel psychoactive compounds is a critical phase fraught with complexity. The introduction of fluorine into these molecules, a common strategy to enhance metabolic stability and brain penetrance, adds another layer of intricacy to in vivo testing.[1][2][3] This guide provides an in-depth comparison of animal models for assessing fluorinated psychoactive compounds, grounded in the principles of scientific integrity and field-proven insights. We will dissect the nuances of model validation, explore the unique challenges posed by fluorination, and provide actionable protocols to enhance the predictive power of your preclinical studies.
The Tripartite Framework of Animal Model Validation
The utility of any animal model hinges on its ability to accurately reflect the human condition it aims to mimic. This is assessed through a tripartite framework of validity: face, construct, and predictive validity.[4][5][6] While no single model can perfectly encapsulate all three, a comprehensive understanding of each is paramount for selecting the most appropriate model and interpreting the resulting data.[4]
-
Face Validity: This refers to the phenomenological similarity between the behaviors observed in the animal model and the symptoms of the human disorder.[5][6][7][8] For instance, a model with high face validity for anxiety would exhibit behaviors like reduced exploration of open spaces, analogous to agoraphobia in humans. While seemingly intuitive, an over-reliance on face validity can be misleading, as different underlying mechanisms can produce similar behaviors across species.[7]
-
Construct Validity: This is the degree to which the animal model recapitulates the underlying neurobiological mechanisms of the human condition.[4][5][7] This could involve replicating a specific genetic mutation, a neurochemical deficit, or a particular signaling pathway dysfunction known to be involved in a psychiatric disorder. Construct validity is often considered the most important of the three, as it provides a theoretical and mechanistic grounding for the model.[7]
-
Predictive Validity: This is the ability of the model to predict the efficacy of a therapeutic agent in humans.[4][5][6] If a compound shows a positive effect in an animal model with high predictive validity, there is a greater likelihood it will be effective in clinical trials. This is of utmost importance in drug discovery and development.[4]
Comparing Animal Models for Psychoactive Drug Testing
The choice of animal model is a critical decision in preclinical research. While rodents are the most commonly used due to practical and ethical considerations, non-human primates offer a closer physiological and neurological approximation to humans, albeit at a significantly higher cost and with greater ethical scrutiny.
| Model | Strengths | Weaknesses | Best Suited For |
| Rodents (Mice, Rats) | - Well-characterized genetics and neuroanatomy- Large repertoire of established behavioral assays- Relatively low cost and high throughput- Availability of transgenic models | - Significant physiological and metabolic differences from humans- Simpler behavioral repertoire may not fully capture complex psychiatric symptoms- Differences in drug metabolism can affect pharmacokinetic profiles | - Initial screening of compound efficacy and toxicity- Investigating the role of specific genes and neural circuits- High-throughput behavioral phenotyping |
| Non-Human Primates (NHPs) | - Closer phylogenetic relationship to humans, with more similar brain structure and function- More complex behavioral and cognitive abilities- Pharmacokinetic and metabolic profiles are often more predictive of humans[9] | - High cost and significant ethical considerations- Longer lifespan and slower reproductive rate limit throughput- Limited availability of transgenic models | - Late-stage preclinical validation of lead candidates- Assessing cognitive effects and complex social behaviors- Investigating long-term effects and safety profiles |
The Fluorine Factor: Unique Challenges in Preclinical Testing
The incorporation of fluorine into psychoactive molecules presents a unique set of challenges that must be addressed during animal model validation. While fluorination can improve desirable pharmacokinetic properties, it can also lead to unforeseen metabolic pathways and potential toxicity.[1]
Metabolic Considerations and Defluorination
Although the carbon-fluorine bond is exceptionally strong, in vivo biotransformation can lead to defluorination, releasing fluoride ions into the body.[1] Excessive fluoride exposure is known to be neurotoxic and can induce a range of adverse effects, including mitochondrial dysfunction and altered neurotransmitter levels.[10][11] Therefore, it is crucial to assess the extent of defluorination for any novel fluorinated compound.
Experimental Workflow for Assessing Defluorination:
Caption: Workflow for assessing the in vivo defluorination of fluorinated compounds.
Impact on Neurotransmitter Systems
Fluorine substitution can significantly alter the pharmacological properties of a psychoactive compound, including its binding affinity for target receptors and its effects on neurotransmitter systems.[12][13] Chronic exposure to fluoride itself has been shown to affect dopamine, serotonin, and other key neurotransmitters.[10][11] Therefore, a thorough evaluation of the compound's neurochemical profile in a relevant animal model is essential.
Potential Signaling Pathways Affected by Fluorinated Psychoactive Compounds:
Caption: Potential signaling pathways affected by fluorinated psychoactive compounds.
Key Experimental Protocols for Model Validation
A robust validation of an animal model for testing fluorinated psychoactive compounds requires a battery of behavioral and pharmacokinetic assays. Below are detailed protocols for several key experiments.
Rodent Behavioral Assays
These assays are fundamental for assessing the psychoactive effects of a compound and establishing its face and predictive validity.
a) Open Field Test (for locomotor activity and anxiety-like behavior)
-
Apparatus: A square arena (typically 50x50 cm for mice, 100x100 cm for rats) with walls to prevent escape. The arena is often equipped with infrared beams or a video tracking system to monitor movement.
-
Procedure:
-
Habituate the animal to the testing room for at least 30 minutes prior to the test.
-
Administer the fluorinated compound or vehicle control at the appropriate dose and route.
-
Place the animal in the center of the open field arena.
-
Record its activity for a set period (e.g., 15-30 minutes).
-
-
Data Analysis: Key parameters to analyze include total distance traveled (a measure of locomotor activity), time spent in the center of the arena (an inverse measure of anxiety-like behavior), and the number of rearings.
b) Elevated Plus Maze (for anxiety-like behavior)
-
Apparatus: A plus-shaped maze raised above the floor, with two open arms and two enclosed arms.
-
Procedure:
-
Habituate the animal to the testing room.
-
Administer the compound or vehicle.
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for a set time (e.g., 5 minutes).
-
-
Data Analysis: The primary measures are the time spent in the open arms and the number of entries into the open arms. An increase in these parameters is indicative of an anxiolytic effect.
c) Prepulse Inhibition of the Acoustic Startle Response (for sensorimotor gating)
-
Apparatus: A startle chamber equipped with a speaker to deliver acoustic stimuli and a sensor to measure the animal's startle response.
-
Procedure:
-
Habituate the animal to the chamber.
-
Present a series of trials, some with a loud startling stimulus alone, and others where the startling stimulus is preceded by a weaker, non-startling prepulse.
-
-
Data Analysis: Calculate the percentage of prepulse inhibition (%PPI) = [1 - (startle response to prepulse + pulse) / (startle response to pulse alone)] x 100. A disruption in PPI is a measure of impaired sensorimotor gating, a phenotype observed in some psychiatric disorders.
Pharmacokinetic Analysis
Understanding the absorption, distribution, metabolism, and excretion (ADME) of a fluorinated compound is crucial for interpreting behavioral data and assessing its potential for toxicity.
-
Procedure:
-
Administer a single dose of the fluorinated compound to a cohort of animals (e.g., rats) via the intended clinical route (e.g., oral gavage, intravenous injection).
-
Collect blood samples at multiple time points (e.g., 0, 15, 30, 60, 120, 240, 480 minutes) via tail vein or retro-orbital sinus.
-
For brain penetration studies, a separate cohort of animals is euthanized at each time point, and brain tissue is collected.
-
Analyze the concentration of the parent compound and any major metabolites in plasma and brain homogenates using a validated analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis: Pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), half-life (t1/2), and area under the curve (AUC) are calculated. The brain-to-plasma ratio is determined to assess the compound's ability to cross the blood-brain barrier.
Conclusion
The validation of animal models for testing fluorinated psychoactive compounds is a multifaceted process that demands a rigorous and scientifically sound approach. By carefully considering the principles of face, construct, and predictive validity, and by addressing the unique challenges posed by fluorination, researchers can significantly enhance the translational value of their preclinical findings. The experimental protocols outlined in this guide provide a solid foundation for a comprehensive in vivo evaluation of these novel therapeutic agents. Ultimately, a well-validated animal model is an indispensable tool in the quest to develop safer and more effective treatments for neuropsychiatric disorders.
References
-
Taconic Biosciences. (n.d.). Understanding Validity in Animal Models for Drug Discovery. Retrieved from [Link]
- ter Riet, G., et al. (2019). A standardised framework to identify optimal animal models for efficacy assessment in drug development. PLoS ONE, 14(6), e0218014.
- Pineda-Pardo, J. A., et al. (2022). Construct, Face, and Predictive Validity of Parkinson's Disease Rodent Models. International Journal of Molecular Sciences, 23(21), 13429.
- Pak, M. A., et al. (2013). Animal Models of Substance Abuse and Addiction: Implications for Science, Animal Welfare, and Society. ILAR Journal, 54(1), 82-93.
- Robb, J. L., & He, C. (2024). Models and challenges for studying forever chemicals and their impact on human health. Disease Models & Mechanisms, 17(1), dmm050186.
- Obach, R. S., et al. (2020). Assessment of defluorination of fluorinated drugs in animal models. Presented at the 2020 American Society for Pharmacology and Experimental Therapeutics Annual Meeting.
- Tricklebank, M. D., et al. (1995). A test of the predictive validity of animal models of schizophrenia based on phencyclidine and D-amphetamine. Psychopharmacology, 120(3), 247-254.
- Venniro, M., & Shaham, Y. (2020). Animal Models of the Behavioral Symptoms of Substance Use Disorders. Cold Spring Harbor Perspectives in Medicine, 10(11), a039498.
- van der Staay, F. J. (2006). Evaluation of animal models of neurobehavioral disorders. Behavioural Brain Research, 171(2), 167-180.
- Breuer, A., et al. (2016). Fluorinated Cannabidiol Derivatives: Enhancement of Activity in Mice Models Predictive of Anxiolytic, Antidepressant and Antipsychotic Effects. PLoS ONE, 11(7), e0158779.
- Belzung, C., & Lemoine, M. (2011). Criteria of validity for animal models of psychiatric disorders: focus on anxiety disorders and depression. Biology of Mood & Anxiety Disorders, 1, 9.
-
U.S. Food and Drug Administration. (1997). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Retrieved from [Link]
- Spanagel, R. (2017). Animal models of addiction. Dialogues in Clinical Neuroscience, 19(3), 247-258.
- Na, D., et al. (2019). In Vitro and In Vivo Models for Evaluating the Oral Toxicity of Nanomedicines. Pharmaceutics, 11(8), 393.
- Rubel, M. A., et al. (2021). Impacts of Fluoride Neurotoxicity and Mitochondrial Dysfunction on Cognition and Mental Health: A Literature Review. International Journal of Molecular Sciences, 22(24), 13309.
- Gawor, A., et al. (2022). Fluorine-Containing Drug Administration in Rats Results in Fluorination of Selected Proteins in Liver and Brain Tissue. International Journal of Molecular Sciences, 23(8), 4153.
- Speirs, R. S., & Speirs, E. E. (1979). An in vivo model for assessing effects of drugs and toxicants on immunocompetence. Drug and Chemical Toxicology, 2(1-2), 19-33.
- Shulgin, A. T., & Shulgin, A. (n.d.). Fluorine in psychedelic phenethylamines.
- Burrows, E. L., & Hannan, A. J. (2013). Towards environmental construct validity in animal models of CNS disorders: optimizing translation of preclinical studies. CNS & Neurological Disorders - Drug Targets, 12(5), 587-592.
-
ResearchGate. (n.d.). Examining the effects of psychoactive drugs on complex behavioral processes in laboratory animals. Retrieved from [Link]
-
Arome Science. (n.d.). PFAS Analysis: Challenges in Detecting Forever Chemicals. Retrieved from [Link]
-
AMSbiopharma. (n.d.). Preclinical research strategies for drug development. Retrieved from [Link]
-
ResearchGate. (n.d.). Fluorinated Molecules as Drugs and Imaging Agents in the CNS. Retrieved from [Link]
-
Water & Health Advisory Council. (n.d.). What do laboratory animal studies tell us about the toxicity of PFAS? Retrieved from [Link]
- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023). Molecules, 28(10), 4057.
-
ResearchGate. (n.d.). Model validity. Models can be considered for their face validity.... Retrieved from [Link]
- Botton, T., et al. (2022). Potential of in vivo stress reporter models to reduce animal use and provide mechanistic insights in toxicity studies. F1000Research, 11, 1195.
- Wever, K., et al. (2015). Preclinical efficacy in therapeutic area guidelines from the U.S. Food and Drug Administration and the European Medicines Agency: a cross-sectional study. British Journal of Pharmacology, 172(13), 3281-3291.
- Colby, C. R., et al. (2003). Integrating Behavioral and Molecular Approaches in Mouse Models of Drug Addiction. In Advances in the Neuroscience of Addiction.
-
Technology Networks. (2023, October 25). Overcoming Challenges in PFAS Detection. Retrieved from [Link]
- Blair, J. B., et al. (2000). Effect of ring fluorination on the pharmacology of hallucinogenic tryptamines. Journal of Medicinal Chemistry, 43(24), 4701-4710.
-
Patsnap. (n.d.). How is drug toxicity assessed in animal models? Retrieved from [Link]
- Belzung, C., & Lemoine, M. (2011). Criteria of validity for animal models of psychiatric disorders: Focus on anxiety disorders and depression.
-
Creative Biolabs. (n.d.). Assessment of Drug Addiction in Rats. Retrieved from [Link]
-
PPD. (n.d.). Preclinical Studies in Drug Development. Retrieved from [Link]
- Whitford, G. M., et al. (1991). A comparative study of fluoride pharmacokinetics in five species. Journal of Dental Research, 70(6), 948-951.
-
ResearchGate. (n.d.). Toxicological testing: In vivo and in vitro models. Retrieved from [Link]
-
Altasciences. (n.d.). PLANNING YOUR PRECLINICAL ASSESSMENT. Retrieved from [Link]
- Zhou, Y., et al. (2013). Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011). Chemical Reviews, 113(10), 7896-7937.
- Dec-Szlichtyng, K., et al. (2020). Fluoride Affects Dopamine Metabolism and Causes Changes in the Expression of Dopamine Receptors (D1R and D2R) in Chosen Brain Structures of Morphine-Dependent Rats. International Journal of Molecular Sciences, 21(7), 2374.
-
Inotiv. (n.d.). Addiction Models in Rats and Mice. Retrieved from [Link]
Sources
- 1. Assessment of defluorination of fluorinated drugs in animal models [morressier.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Understanding Validity in Animal Models for Drug Discovery | Taconic Biosciences [taconic.com]
- 5. A standardised framework to identify optimal animal models for efficacy assessment in drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Evaluation of animal models of neurobehavioral disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Criteria of validity for animal models of psychiatric disorders: focus on anxiety disorders and depression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Animal Models of Substance Abuse and Addiction: Implications for Science, Animal Welfare, and Society - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Impacts of Fluoride Neurotoxicity and Mitochondrial Dysfunction on Cognition and Mental Health: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluoride Affects Dopamine Metabolism and Causes Changes in the Expression of Dopamine Receptors (D1R and D2R) in Chosen Brain Structures of Morphine-Dependent Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Effect of ring fluorination on the pharmacology of hallucinogenic tryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of (7-fluoro-1H-indol-3-yl)methanamine: A Guide for Laboratory Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of (7-fluoro-1H-indol-3-yl)methanamine (CAS No. 887582-26-5), a fluorinated indole derivative increasingly utilized in pharmaceutical and agrochemical research.[1] Given the compound's specific chemical properties and potential hazards, a comprehensive understanding of the correct disposal procedures is paramount for ensuring the safety of laboratory personnel and minimizing environmental impact.
The fluorination of indole rings is a common strategy to enhance the pharmacological properties of molecules.[2][3] However, this modification can also alter the toxicological profile and reactivity of the parent compound, necessitating a cautious and informed approach to its disposal. This guide is structured to provide not just a set of instructions, but a logical framework for making safe and compliant decisions regarding the disposal of this compound and similar research chemicals.
I. Hazard Assessment and Safety Precautions
Before initiating any disposal procedures, a thorough understanding of the hazards associated with this compound is essential. While a complete toxicological profile may not be available for this specific compound, information from suppliers and analogous structures provides critical safety data.
Known Hazard Information:
Based on available data, this compound is associated with the following hazard statements:
-
H302: Harmful if swallowed.[4]
-
H315: Causes skin irritation.[4]
-
H319: Causes serious eye irritation.[4]
-
H335: May cause respiratory irritation.[4]
The non-fluorinated parent compound, (1H-indol-3-yl)methanamine, is classified as acutely toxic if swallowed (H301).[5][6] Given this, a conservative approach that treats this compound with a high degree of caution is warranted.
Recommended Personal Protective Equipment (PPE):
Due to the identified hazards, the following PPE must be worn when handling this compound for disposal:
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves. | To prevent skin contact and potential irritation or absorption.[7] |
| Eye Protection | Chemical safety goggles and a face shield. | To protect against splashes and aerosols that can cause serious eye irritation.[7] |
| Skin and Body Protection | A lab coat and, if handling larger quantities, a chemical-resistant apron. | To prevent contamination of personal clothing and skin.[7] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. | To avoid inhalation of dusts or vapors that may cause respiratory irritation.[4][7] |
II. Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
III. Step-by-Step Disposal Protocol
This protocol provides a detailed methodology for the safe disposal of this compound in a laboratory setting.
1. Waste Segregation and Collection:
-
Do not dispose of this compound down the drain or in the regular trash. [8] This compound is classified as hazardous and requires special disposal procedures.
-
Collect all waste containing this chemical, including unused product, reaction byproducts, and contaminated materials (e.g., weigh boats, pipette tips, gloves), in a designated hazardous waste container.[9]
-
Use separate, compatible containers for solid and liquid waste to prevent unintended reactions.[8] Containers should be sturdy, leak-proof, and have a secure screw-top cap.[10]
2. Waste Container Labeling:
Proper labeling is crucial for the safety of all personnel and for regulatory compliance. The hazardous waste label must include:
-
The words "Hazardous Waste".[10]
-
The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.
-
The approximate concentration and quantity of the waste.
-
The date the waste was first added to the container.
-
The name and contact information of the generating researcher or lab.
3. Interim Storage:
-
Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[10] This area should be clearly marked and located away from general work areas.
-
Ensure that the waste container is kept closed at all times, except when adding waste.[8]
-
Store the waste container in secondary containment to prevent the spread of material in case of a leak or spill.[8]
4. Disposal of Empty Containers:
-
A container that held this compound is not considered "empty" until it has been properly decontaminated.
-
Thoroughly rinse the empty container with a suitable solvent (e.g., methanol or acetone) three times.[9]
-
Collect all rinsate as hazardous liquid waste and add it to the appropriate waste container.[9][11]
-
Once decontaminated, deface or remove the original label from the container.[9][11] The rinsed and dried container can then be disposed of in the appropriate glass or plastic recycling bin, in accordance with your institution's policies.[9][11]
5. Arranging for Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Do not allow hazardous waste to accumulate in the laboratory.[8] Follow your institution's guidelines on the maximum allowable volume of waste and the timeframe for its removal.
IV. Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and contamination.
-
Evacuate and Isolate: Alert others in the immediate area and evacuate if necessary. Restrict access to the spill area.
-
Don PPE: Wear the appropriate PPE as outlined in Section I before attempting to clean the spill.
-
Containment and Cleanup:
-
For solid spills, carefully sweep or scoop the material into a designated hazardous waste container. Avoid creating dust.
-
For liquid spills, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit absorbent).
-
Once the liquid is absorbed, carefully scoop the material into a hazardous waste container.
-
-
Decontamination: Clean the spill area with a suitable solvent and then with soap and water. Collect all cleaning materials as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and your institution's EHS department, following all internal reporting procedures.
By adhering to these detailed procedures, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
V. References
-
Hazardous Waste Disposal Guide - NSWAI. (n.d.). Northwestern University. Retrieved from
-
View the SDS - FreemanSupply.com. (2018, July 16). Retrieved from
-
Hazardous Waste Disposal Guide - Research Safety - Northwestern University. (2023, February 27). Retrieved from
-
SAFETY DATA SHEET - Fisher Scientific. (2010, September 21). Retrieved from
-
Laboratory Hazardous Waste Disposal Guidelines - Central Washington University. (n.d.). Retrieved from
-
This compound - BLDpharm. (n.d.). Retrieved from
-
Hazardous Waste Disposal Guide - Research Areas - Dartmouth Policy Portal. (n.d.). Retrieved from
-
Fluorine-containing indoles: Synthesis and biological activity | Request PDF - ResearchGate. (n.d.). Retrieved from
-
Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety. (n.d.). Retrieved from
-
(1H-Indol-3-yl)methanamine - Sigma-Aldrich. (n.d.). Retrieved from
-
Making the negative positive – fluorination of indole as an efficient strategy to improve guanidinium-containing gene carriers - Journal of Materials Chemistry B (RSC Publishing). (n.d.). Retrieved from
-
Catalytic, Dearomative 2,3-Difluorination of Indoles - ChemRxiv. (2023, July 31). Retrieved from
-
(1H-Indol-3-yl)methanamine | Sigma-Aldrich. (n.d.). Retrieved from
-
(1H-Indol-3-yl)methanamine | Sigma-Aldrich. (n.d.). Retrieved from
Sources
- 1. researchgate.net [researchgate.net]
- 2. Making the negative positive – fluorination of indole as an efficient strategy to improve guanidinium-containing gene carriers - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. 887582-26-5|this compound|BLD Pharm [bldpharm.com]
- 5. (1H-Indol-3-yl)methanamine | Sigma-Aldrich [sigmaaldrich.com]
- 6. (1H-Indol-3-yl)methanamine | Sigma-Aldrich [sigmaaldrich.com]
- 7. freemansupply.com [freemansupply.com]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 11. nswai.org [nswai.org]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
